1-(1-Ethylpropyl)-1H-pyrazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pentan-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-7(4-2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYQURHAANTNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588500 | |
| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90206-24-9 | |
| Record name | 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90206-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in FDA-approved drugs and are extensively investigated for their potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological interactions. This guide focuses on the synthesis, molecular structure, and detailed characterization of a specific derivative, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, providing a technical framework for researchers in drug development and organic synthesis.
Molecular Structure and Properties
1-(1-Ethylpropyl)-1H-pyrazol-5-amine is a substituted aminopyrazole with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.23 g/mol . The structure features a pyrazole ring substituted at the N1 position with a 1-ethylpropyl (or sec-amyl) group and at the C5 position with an amino group. The presence of the bulky, non-polar 1-ethylpropyl group is expected to influence the molecule's lipophilicity and steric profile, which can be critical for its interaction with biological targets.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃ | - |
| Molecular Weight | 153.23 g/mol | - |
| XLogP3 | ~1.7 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods available. The most versatile and widely employed method involves the condensation of a β-ketonitrile with a hydrazine derivative. This approach offers a direct and efficient route to the desired pyrazole core.
The proposed synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine follows a two-step process: the synthesis of the key intermediate, 1-ethylpropylhydrazine, followed by its condensation with a suitable β-ketonitrile.
Caption: Proposed synthetic workflow for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of 1-Ethylpropylhydrazine
Direct alkylation of hydrazine with alkyl halides can be challenging due to over-alkylation. A more controlled approach is the reductive amination of a ketone.
-
Oxidation of 3-Pentanol: To a stirred solution of 3-pentanol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate, PCC) portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to yield 3-pentanone.
-
Reductive Amination: To a solution of 3-pentanone in a protic solvent (e.g., methanol), add hydrazine hydrate. Adjust the pH to be slightly acidic. Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by distillation or column chromatography to obtain 1-ethylpropylhydrazine.
Experimental Protocol: Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
The cyclization reaction utilizes the principle of nucleophilic attack of the hydrazine on the carbonyl and nitrile groups of a β-ketonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxopentanenitrile (or a similar β-ketonitrile) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add a stoichiometric equivalent of 1-ethylpropylhydrazine to the solution.
-
Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Molecular Characterization: A Spectroscopic Approach
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, both ¹H and ¹³C NMR are critical. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[3]
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.3 | d | 1H | H4 (pyrazole) | The proton at C4 is coupled to the proton at C3, resulting in a doublet. Its chemical shift is in the typical aromatic/heteroaromatic region. |
| ~ 5.6 | d | 1H | H3 (pyrazole) | The proton at C3 is coupled to the proton at C4. It is typically upfield compared to H4. |
| ~ 4.5 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. |
| ~ 4.0 | m | 1H | -CH(CH₂CH₃)₂ | The methine proton of the 1-ethylpropyl group is adjacent to two methylene groups and will appear as a multiplet. |
| ~ 1.7 | m | 4H | -CH(CH₂ CH₃)₂ | The four protons of the two methylene groups are diastereotopic and will likely appear as a complex multiplet. |
| ~ 0.8 | t | 6H | -CH(CH₂CH₃ )₂ | The six protons of the two terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C5 (pyrazole) | The carbon bearing the electron-donating amino group will be significantly shielded. |
| ~ 138 | C3 (pyrazole) | The C3 carbon's chemical shift is in the typical range for pyrazole ring carbons. |
| ~ 95 | C4 (pyrazole) | The C4 carbon is typically the most shielded carbon in the pyrazole ring. |
| ~ 60 | -C H(CH₂CH₃)₂ | The methine carbon of the alkyl substituent. |
| ~ 28 | -CH(C H₂CH₃)₂ | The methylene carbons of the ethyl groups. |
| ~ 11 | -CH(CH₂C H₃)₂ | The terminal methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Caption: Key IR vibrational modes for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Key IR Absorption Bands:
-
N-H Stretching (Amine): Two characteristic sharp bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Alkyl): Strong absorptions will be observed between 2850 and 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the 1-ethylpropyl group.
-
C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring will exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
-
N-H Bending (Amine): A bending vibration for the primary amine is expected around 1560-1640 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (153.13).
-
Key Fragmentation Patterns:
-
Loss of an ethyl group (-29 Da) from the 1-ethylpropyl substituent to give a fragment at m/z 124.
-
Loss of the entire 1-ethylpropyl group (-71 Da) to give a fragment corresponding to the 1H-pyrazol-5-amine cation at m/z 82.
-
Other fragmentations involving the pyrazole ring and the alkyl chain.
-
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine. By leveraging established synthetic methodologies for 5-aminopyrazoles and predictive spectroscopic principles, researchers can confidently synthesize and verify this novel compound. The detailed protocols and expected characterization data serve as a valuable resource for scientists engaged in the discovery and development of new pyrazole-based therapeutic agents. Further research could involve exploring the biological activity of this compound and its derivatives in various assays, guided by the rich history of the pyrazole scaffold in medicinal chemistry.
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
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PubChem. 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
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Unlocking the Therapeutic Potential of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine: A Technical Guide for Preclinical Investigation
Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its remarkable versatility allows for three-dimensional exploration of chemical space, leading to a diverse array of biological activities.[1][4] From the anti-inflammatory celecoxib to the blockbuster erectile dysfunction medication sildenafil, pyrazole-containing molecules have demonstrated significant therapeutic impact.[2][3] The aminopyrazole moiety, in particular, has garnered substantial attention for its potential in oncology and inflammation.[5][6] This guide focuses on a specific, yet under-investigated derivative, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, providing a comprehensive roadmap for elucidating its potential biological activities. While direct literature on this exact molecule is scarce, a deep understanding of its structural congeners allows for a rationally designed, hypothesis-driven investigation.
Physicochemical Profile and Structural Considerations
A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and designing relevant biological assays.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H15N3 | [7] |
| Molecular Weight | 153.23 g/mol | [7] |
| CAS Number | 90206-24-9 | [7] |
| LogP (Predicted) | 1.37 | [7] |
| Structure |
The 1-(1-Ethylpropyl) substitution at the N1 position of the pyrazole ring introduces a moderately lipophilic and sterically bulky group. This feature can significantly influence the molecule's interaction with biological targets compared to smaller N1 substituents like methyl or ethyl groups. The 5-amino group is a key functional handle, potentially acting as a hydrogen bond donor and a site for further chemical modification.
Postulated Biological Activities and Mechanistic Rationale
Based on extensive literature on structurally related pyrazole derivatives, we can hypothesize several promising avenues for the biological activity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.[1][4][5]
Anti-Inflammatory and Analgesic Potential via COX Inhibition
A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][8] Molecular modeling studies have shown that pyrazole analogs can interact with the active site of COX-2 through hydrogen bonding and π-π interactions.[1] The 5-amino group of our target molecule could play a crucial role in anchoring the compound within the active site of COX enzymes.
Caption: Postulated inhibition of the COX-2 pathway by 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Anticancer Activity through Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[2][3][5] The 5-aminopyrazole core, in particular, is a key pharmacophore in several p38 MAPK inhibitors and has been explored for its ability to target other kinases involved in cancer progression.[5][6] The N1-substituent can influence the selectivity and potency of kinase inhibition.
Caption: A typical workflow for identifying and characterizing kinase inhibitors.
Antimicrobial and Antifungal Properties
Numerous pyrazole derivatives have been reported to possess antimicrobial and antifungal activities.[1][4] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen. The lipophilicity introduced by the 1-ethylpropyl group may enhance the molecule's ability to penetrate microbial cell membranes.
Experimental Protocols for Biological Evaluation
To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended.
In Vitro Anti-Inflammatory Activity: COX Inhibition Assay
Objective: To determine the inhibitory activity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid substrate are prepared in appropriate assay buffers.
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
The test compound dilutions are pre-incubated with the COX-1 or COX-2 enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using a commercially available ELISA kit.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
-
Controls: A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be included as positive controls. A vehicle control (DMSO) is also necessary.
In Vitro Anticancer Activity: Cell Proliferation Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., representing leukemia, colon cancer, and breast cancer) are maintained in appropriate culture media.[5]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compound for 72 hours.
-
MTT Assay:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined.
-
Controls: A standard chemotherapeutic agent (e.g., doxorubicin) is used as a positive control.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured to a specific density.
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Controls: A standard antibiotic (e.g., ciprofloxacin) and an antifungal agent (e.g., fluconazole) are used as positive controls. A growth control (no compound) and a sterility control (no inoculum) are also included.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological data obtained from the proposed assays will provide the foundation for understanding the structure-activity relationships of this class of compounds.[9]
-
Impact of the N1-Substituent: The 1-ethylpropyl group is a key feature. Comparative studies with analogs bearing different N1-substituents (e.g., linear alkyl chains, cyclic groups, aromatic rings) will be crucial to probe the steric and electronic requirements for optimal activity.
-
Role of the 5-Amino Group: Derivatization of the 5-amino group (e.g., acylation, alkylation) can be explored to modulate the compound's properties and potentially identify more potent and selective analogs.
-
Substitution on the Pyrazole Ring: The effect of introducing substituents at the C3 and C4 positions of the pyrazole ring should be investigated to further optimize the biological activity.[10]
Conclusion
While 1-(1-Ethylpropyl)-1H-pyrazol-5-amine is a novel chemical entity with no reported biological activity, its structural features, embedded within the privileged pyrazole scaffold, strongly suggest a high potential for therapeutic relevance. The proposed experimental framework provides a logical and comprehensive starting point for its preclinical evaluation. A systematic investigation into its anti-inflammatory, anticancer, and antimicrobial properties is warranted and could lead to the discovery of a new lead compound for drug development. The insights gained from these studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the vast therapeutic landscape of pyrazole derivatives.
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Kumar, V., & Aggarwal, N. (2022). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society. [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
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PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
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Di Micco, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences. [Link]
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Li, J., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Zeitschrift für Naturforschung C. [Link]
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Novel Pyrazole Derivatives: A Guide to Synthesis and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Pyrazole Scaffold
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra®), and a growing number of modern therapeutics for cancer, infections, and neurological disorders.[2][3][4] The United States Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, a testament to the scaffold's continued relevance and potential.[3]
This guide provides a comprehensive overview of the synthesis and discovery of novel pyrazole derivatives. It moves beyond simple recitation of protocols to explore the underlying chemical principles, the strategic rationale behind methodological choices, and the integrated workflow that transforms a synthetic concept into a potential therapeutic candidate. We will delve into core synthetic strategies, from foundational cyclocondensations to modern multicomponent and transition-metal-catalyzed reactions, and connect these chemical endeavors to the critical process of drug discovery, including library design, screening, and structure-activity relationship (SAR) optimization.
Part I: The Pyrazole Core - A Blueprint for Pharmacological Success
The pyrazole ring is not merely a passive framework; its distinct physicochemical properties are instrumental to its biological activity. The two nitrogen atoms confer a unique electronic profile. The N1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N2 "pyridine-like" nitrogen, with its non-bonding electron pair, serves as a hydrogen bond acceptor.[5][6] This dual capacity allows pyrazole derivatives to form critical, high-affinity interactions within the binding pockets of diverse biological targets, such as enzymes and receptors.[3]
Furthermore, the pyrazole core is generally stable to metabolic degradation, a desirable trait for any drug candidate. Its aromatic nature allows it to participate in π–π stacking interactions, another key binding force.[3] The strategic placement of various substituents on the carbon and nitrogen atoms of the ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which is the fundamental principle behind optimizing a compound's potency, selectivity, and pharmacokinetic profile.[7][8]
Part II: Core Synthetic Strategies for the Pyrazole Nucleus
The construction of the pyrazole ring has been a subject of intense research, leading to a rich portfolio of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.
The Foundation: Knorr Pyrazole Synthesis and its Variants
The most traditional and widely known method for pyrazole synthesis is the Knorr cyclocondensation, first reported in 1883. This reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[9][10]
Causality Behind the Method: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the final pyrazole ring. The primary advantage of this method is the use of simple, readily available starting materials.[4] However, a significant limitation arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[4][11]
A Greener Approach: Recent advancements have focused on making this classic reaction more environmentally friendly. For instance, the use of a nano-ZnO catalyst has been shown to facilitate the condensation of phenylhydrazine with ethyl acetoacetate, achieving yields as high as 95% with short reaction times and a simple work-up procedure.[9]
Modern Approaches: Precision, Efficiency, and Diversity
While the Knorr synthesis remains relevant, modern drug discovery demands more sophisticated and versatile methods that offer greater control over substitution patterns and enable the rapid generation of compound libraries.
1,3-dipolar cycloaddition reactions represent a powerful and highly convergent strategy for constructing the pyrazole ring.[12] This approach involves the reaction of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component).
-
Sydnones and Alkynes: The reaction between sydnones (mesoionic heterocyclic compounds) and alkynes is a classic example. While early iterations required harsh conditions, modern methods have improved regioselectivity and expanded the substrate scope.[13]
-
Diazo Compounds and Alkenes/Alkynes: A highly efficient protocol involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters. This method offers moderate to excellent yields and good regioselectivity.[9] Similarly, cascade reactions involving α-diazoesters and ynones can produce highly substituted pyrazoles through a sequence of cycloaddition and rearrangement steps.[9]
Mechanism of [3+2] Cycloaddition
Caption: A simplified diagram of a [3+2] cycloaddition reaction.
MCRs are processes in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials.[14] These reactions are prized for their high atom economy, operational simplicity, and their ability to rapidly generate molecular complexity and diversity.[11][15]
A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, a vinyl azide, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles with good regioselectivity.[16] The modular nature of MCRs makes them exceptionally well-suited for creating large libraries of related compounds for high-throughput screening.[4]
A frontier in pyrazole synthesis is the direct functionalization of the C-H bonds of a pre-formed pyrazole ring.[17] Traditional methods require the pre-functionalization of the ring (e.g., halogenation) to perform cross-coupling reactions. In contrast, transition-metal-catalyzed C-H activation provides a more direct and atom-economical route to introduce new C-C or C-heteroatom bonds, allowing for the late-stage modification of complex molecules.[18] This is particularly valuable during lead optimization, where precise structural modifications are needed to improve a compound's properties.
Comparison of Key Synthetic Strategies
| Synthetic Method | Key Reactants | Key Advantages | Key Limitations |
| Knorr Cyclocondensation | 1,3-Dicarbonyl, Hydrazine | Robust, simple starting materials | Potential for poor regioselectivity[4][11] |
| [3+2] Cycloaddition | Diazo compound/Sydnone, Alkyne/Alkenes | High efficiency, good regioselectivity | Some reagents (e.g., diazo compounds) can be hazardous[9] |
| Multicomponent Reaction | e.g., Aldehyde, Hydrazine, Active Methylene | High atom economy, operational simplicity, diversity-oriented[11][14] | Optimization can be complex; discovery of new MCRs is challenging |
| C-H Functionalization | Pre-formed Pyrazole, Coupling Partner | High atom economy, ideal for late-stage modification | Requires catalyst development, regioselectivity can be a challenge[17] |
Part III: From Synthesis to Discovery - An Integrated Workflow
The synthesis of a novel pyrazole derivative is only the first step on the long road to a potential new drug. A successful discovery program integrates chemical synthesis with biological evaluation in a cyclical, iterative process.
The Drug Discovery Workflow
Caption: The iterative workflow of modern drug discovery.
Library Synthesis and Screening
Leveraging the synthetic methods described above, particularly MCRs and other diversity-oriented syntheses, chemists create a "library" of hundreds or thousands of structurally related pyrazole derivatives. This library is then subjected to high-throughput screening (HTS), where automated systems test each compound for activity against a specific biological target (e.g., an enzyme or receptor). Compounds that show promising activity are identified as "hits."
Lead Optimization and Structure-Activity Relationships (SAR)
A "hit" is rarely a perfect drug; it is merely a starting point. The subsequent phase, known as lead optimization, uses the principles of medicinal chemistry to iteratively modify the hit structure to improve its properties. This process is guided by Structure-Activity Relationship (SAR) studies.[19]
SAR involves synthesizing a series of analogues of the hit compound, where specific parts of the molecule are systematically changed, and observing how these changes affect biological activity.[19][20] For example, in developing pyrazole-based inhibitors, researchers might explore:
-
Substituents on the N1-phenyl ring: Does a halogen at the para-position improve potency?[1]
-
Groups at the C3 position: Is a carboxamide more effective than an ester?[20]
-
Variations at the C5 position: How does altering this group affect selectivity against other targets?
This systematic approach allows scientists to build a detailed understanding of which molecular features are essential for activity and which can be modified to improve drug-like properties such as solubility, metabolic stability, and cell permeability.[3][7]
Illustrative SAR Logic
Caption: The logical relationship in a Structure-Activity study.
Characterization of Novel Derivatives
Every newly synthesized compound must be rigorously characterized to confirm its structure and purity. This is a non-negotiable step that ensures the reliability of all subsequent biological data. The standard analytical toolkit for this purpose includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H-NMR, ¹³C-NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[10][21]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[10][22]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[22][23]
-
Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, and nitrogen, matching it to the theoretical values for the proposed structure.
Experimental Protocol: A Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole Derivative
The following protocol is a representative example of a modern, efficient MCR for the synthesis of biologically relevant pyrazole derivatives. This method combines multiple bond-forming events in a single pot.
Objective: To synthesize a 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
Synthesis of the Pyrazolone Intermediate:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Multicomponent Cyclocondensation:
-
In a 100 mL round-bottom flask, add the synthesized pyrazolone (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol) to 30 mL of ethanol.
-
Add piperidine (0.5 mL) as a basic catalyst.
-
Stir the mixture at room temperature for 6-8 hours. The reaction can be gently heated (50-60 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
A solid product will precipitate from the reaction mixture.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold ethanol to remove any unreacted starting materials and catalyst, and then wash with diethyl ether.
-
Dry the final pyrano[2,3-c]pyrazole derivative in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H-NMR, ¹³C-NMR, FT-IR, and Mass spectra to confirm the structure and purity of the synthesized compound.
-
Self-Validation: This protocol is self-validating as the identity and purity of the intermediate and final product are confirmed at each stage using standard analytical techniques. The success of the MCR step is contingent on the successful formation and purity of the pyrazolone intermediate.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a cornerstone of modern drug discovery, driven by its favorable pharmacological properties and the ever-expanding toolkit of synthetic methodologies available for its construction. Advances in multicomponent reactions, cycloadditions, and C-H functionalization are enabling chemists to access novel chemical space with unprecedented efficiency and precision.[4][9][17] The future of pyrazole-based drug discovery will likely involve the increasing integration of these advanced synthetic strategies with computational chemistry for in silico library design and property prediction, as well as the application of new biological screening platforms to identify pyrazole derivatives for an even broader range of therapeutic targets.[7] This synergy between synthesis, biology, and computational science ensures that this "privileged scaffold" will continue to yield novel and impactful medicines for years to come.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Safety in Novel Compound Research
The exploration of novel chemical entities is the lifeblood of innovation in drug discovery and development. Among these, substituted pyrazole amines, such as 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, represent a class of compounds with significant potential. However, with great potential comes the inherent responsibility of ensuring the utmost safety in their handling and application. This guide is crafted to provide a comprehensive framework for the safe management of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine in a research and development setting. As a Senior Application Scientist, the principles outlined herein are rooted in a deep understanding of chemical reactivity, a commitment to rigorous safety protocols, and the practical experience of navigating the challenges of working with novel compounds where extensive toxicological data may be limited. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a culture of proactive risk mitigation.
Section 1: Compound Characterization and Hazard Identification
Known and Inferred Hazard Profile:
Based on data for the closely related compound 1-Ethyl-1H-pyrazol-5-amine, we can infer the following primary hazards for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine[2]:
-
Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2] Direct contact can result in significant damage to the eyes.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2] Inhalation of vapors or dusts can irritate the respiratory tract.
Given its amine functionality, it is prudent to treat this compound as a corrosive substance, capable of causing burns upon direct contact with skin, eyes, and mucous membranes.[3]
Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source |
| CAS Number | 90206-24-9 | [1] |
| Molecular Formula | C₈H₁₅N₃ | [1] |
| Molecular Weight | 153.23 g/mol | [1] |
| Physical Form | Likely a solid or liquid at room temperature | Inferred |
| Solubility | Likely soluble in organic solvents | Inferred |
Section 2: The Cornerstone of Safety: Engineering and Administrative Controls
The primary defense against chemical exposure lies in robust engineering and administrative controls. Personal Protective Equipment (PPE) should always be considered the final line of defense.
Engineering Controls: Isolating the Hazard
All work with 1-(1-Ethylpropyl)-1H-pyrazol-5-amine should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood.[4] This is crucial to minimize the inhalation of any potential vapors or aerosols. The fume hood provides a physical barrier and actively removes contaminants from the operator's breathing zone.
For procedures with a higher risk of aerosolization, such as sonication or vigorous mixing, additional containment measures like a glove box may be warranted. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[5]
Administrative Controls: A Framework for Safe Practices
-
Designated Work Areas: All handling of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine should be restricted to clearly marked and designated areas.
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs must be developed and strictly followed for all experimental protocols. These SOPs should cover every aspect of the workflow, from preparation to disposal.
-
Training and Competency: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency response protocols. Competency should be documented.
-
Minimization: The quantity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine used and stored in the laboratory should be kept to the absolute minimum required for the experimental work.
Section 3: Personal Protective Equipment (PPE): The Last Line of Defense
The selection and proper use of PPE are critical for preventing direct contact with 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols, preventing severe eye irritation or damage.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully buttoned lab coat. | Prevents skin contact, which can cause irritation and potential burns.[4] Glove integrity should be checked before each use. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations. | Required if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.[7] |
Section 4: Step-by-Step Protocols for Safe Handling and Storage
Safe Handling Workflow
The following workflow is a general guideline and should be adapted into a detailed, experiment-specific SOP.
Caption: A logical workflow for the safe handling of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Storage Guidelines
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Containers: Keep containers tightly sealed and clearly labeled with the compound name, date received, and any relevant hazard warnings.[8]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
Section 5: Emergency Procedures: Preparedness is Paramount
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10] |
Spill Response Protocol
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An In-Depth Technical Guide to the Theoretical and Computational Investigation of Pyrazole Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Chemistry
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2][3] Their remarkable versatility and diverse pharmacological activities have established them as a "privileged scaffold" in drug discovery.[4][5][6] Pyrazole derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][7][8][9] This has led to the development of numerous successful drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[10] The unique electronic and structural characteristics of the pyrazole ring, including its aromaticity and the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow for a multitude of chemical modifications, making it an ideal template for designing novel therapeutic agents and functional materials.[11][12]
The exploration of pyrazole derivatives has been significantly accelerated by the advent of theoretical and computational chemistry.[13] These in silico approaches provide invaluable insights into the molecular properties, reactivity, and biological interactions of these compounds, guiding rational drug design and materials development.[13][14] This technical guide offers a comprehensive overview of the key computational methodologies employed in the study of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the "why" and "how" of these techniques, providing both theoretical grounding and practical, field-proven insights.
Section 1: Unveiling the Electronic Landscape - Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for elucidating the fundamental electronic and structural properties of pyrazole derivatives.[13][15] These methods allow us to move beyond simple 2D representations and understand the three-dimensional arrangement of atoms and the distribution of electrons, which ultimately govern the molecule's behavior.
The Rationale Behind Employing DFT
The primary reason for using DFT is its excellent balance between computational cost and accuracy for systems of the size and complexity of typical pyrazole derivatives.[13] It allows for the precise calculation of a wide range of molecular properties that are crucial for understanding reactivity and potential biological activity.
Key Insights Gained from DFT Studies:
-
Optimized Molecular Geometry: Determining the most stable 3D conformation of a molecule. This is the foundational step for all other computational analyses.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[16]
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other molecules, such as biological targets.[17]
-
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to quantify a molecule's reactivity.[15] For instance, softer molecules are generally more reactive.[16]
Experimental Protocol: DFT-Based Analysis of a Pyrazole Derivative
This protocol outlines a typical workflow for performing a DFT analysis on a novel pyrazole derivative.
Step 1: Molecule Building and Initial Optimization
-
Action: Construct the 3D structure of the pyrazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Causality: An accurate initial 3D structure is essential for the subsequent high-level calculations to converge efficiently to the true energy minimum.
Step 2: Geometry Optimization with DFT
-
Action: Perform a full geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[14][16]
-
Causality: This level of theory has been shown to provide accurate geometries and electronic properties for organic molecules like pyrazoles. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electron distribution, especially in heterocyclic systems.
Step 3: Frequency Calculation
-
Action: After optimization, perform a frequency calculation at the same level of theory.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step 4: Analysis of Electronic Properties
-
Action: From the output of the DFT calculation, extract and analyze the HOMO and LUMO energies, the MEP map, and calculate global reactivity descriptors.
-
Causality: These parameters provide a detailed electronic profile of the molecule, which can be correlated with its expected chemical behavior and potential biological activity.
Diagram: DFT Workflow for Pyrazole Derivative Analysis
Caption: A typical workflow for the DFT analysis of a pyrazole derivative.
Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives
| Parameter | Pyrazole Derivative A | Pyrazole Derivative B | Significance |
| HOMO Energy (eV) | -6.2 | -5.8 | Higher values indicate a greater tendency to donate electrons. |
| LUMO Energy (eV) | -1.5 | -2.0 | Lower values indicate a greater tendency to accept electrons. |
| HOMO-LUMO Gap (eV) | 4.7 | 3.8 | A smaller gap suggests higher reactivity and lower stability.[16] |
| Dipole Moment (Debye) | 2.5 | 4.1 | Indicates the overall polarity of the molecule. |
Section 2: Predicting Biological Interactions - Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In the context of pyrazole derivatives, it is a powerful tool for predicting how these compounds might interact with a specific biological target, such as an enzyme or a receptor, at the atomic level.[10][18][19]
The Rationale for Molecular Docking
The primary goal of molecular docking is to identify potential drug candidates by predicting their binding affinity and mode of interaction with a target protein.[13] This allows for the rapid screening of large libraries of compounds and provides a structural basis for understanding their biological activity, thereby guiding lead optimization.
Key Insights from Molecular Docking:
-
Binding Affinity: A scoring function is used to estimate the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and a potentially more potent inhibitor.[19]
-
Binding Pose: The predicted 3D orientation of the pyrazole derivative within the active site of the target protein.
-
Key Interactions: Identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is crucial for understanding the structure-activity relationship (SAR).
Experimental Protocol: Molecular Docking of a Pyrazole Derivative against a Target Protein
This protocol outlines the steps for performing a molecular docking study.
Step 1: Preparation of the Receptor
-
Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Causality: Proper preparation of the receptor is critical for the accuracy of the docking simulation. Water molecules are usually removed as their positions are often not well-defined and can interfere with ligand binding.
Step 2: Preparation of the Ligand
-
Action: The 3D structure of the pyrazole derivative, previously optimized using DFT, is prepared by assigning partial charges and defining rotatable bonds.
-
Causality: An accurate, low-energy conformation of the ligand is necessary for a realistic docking simulation.
Step 3: Definition of the Binding Site
-
Action: Define the active site of the protein where the ligand is expected to bind. This is often done by creating a grid box around the known binding site of a co-crystallized ligand or by using active site prediction software.
-
Causality: Focusing the docking search on the relevant binding pocket increases the efficiency and accuracy of the simulation.
Step 4: Docking Simulation
-
Action: Run the docking simulation using software such as AutoDock or Glide. The software will systematically explore different conformations and orientations of the ligand within the binding site and score them based on the estimated binding affinity.
-
Causality: The docking algorithm employs a search strategy to find the most favorable binding pose.
Step 5: Analysis of Docking Results
-
Action: Analyze the top-ranked docking poses. Visualize the ligand-protein complex to identify key intermolecular interactions.
-
Causality: This analysis provides a structural hypothesis for the observed biological activity and can guide the design of new derivatives with improved potency.
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies of pyrazole derivatives.
Section 3: Building Predictive Models - Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20][21][22] For pyrazole derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[1][22]
The Rationale for QSAR Modeling
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, we can:
-
Predict the activity of novel compounds: This allows for the in silico screening of virtual libraries of pyrazole derivatives.
-
Understand the key structural features for activity: The model can reveal which molecular properties are most important for the desired biological effect.
-
Guide lead optimization: By understanding the SAR, chemists can make more informed decisions about which modifications to make to a lead compound to improve its activity.
Experimental Protocol: Development of a 3D-QSAR Model
This protocol outlines the steps for creating a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA).
Step 1: Data Set Preparation
-
Action: Compile a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values). The dataset should be structurally diverse and span a wide range of activity values.
-
Causality: The quality and diversity of the dataset are paramount for building a predictive QSAR model.
Step 2: Molecular Modeling and Alignment
-
Action: Generate 3D structures for all compounds in the dataset and align them based on a common scaffold.
-
Causality: A consistent alignment is crucial for 3D-QSAR, as it ensures that the calculated molecular fields are comparable across the series of compounds.
Step 3: Calculation of Molecular Descriptors
-
Action: For each aligned molecule, calculate steric and electrostatic fields at various points on a 3D grid surrounding the molecules. These field values serve as the molecular descriptors.
-
Causality: These fields represent the interaction potential of the molecules and are used to correlate with their biological activity.
Step 4: Model Generation and Validation
-
Action: Use a statistical method, such as Partial Least Squares (PLS), to generate a mathematical equation that relates the molecular descriptors to the biological activities. The model is then rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).
-
Causality: Validation is a critical self-validating step to ensure that the model is not overfitted and has true predictive power.
Step 5: Interpretation of the Model
-
Action: Visualize the results of the QSAR model as contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Causality: These contour maps provide a 3D representation of the SAR, offering intuitive guidance for the design of new, more potent pyrazole derivatives.
Diagram: QSAR Model Development Workflow
Caption: A workflow for the development and application of a 3D-QSAR model.
Conclusion: The Synergy of In Silico and In Vitro/In Vivo Studies
Theoretical and computational studies are not a replacement for traditional experimental work but rather a powerful and synergistic partner. By providing a deep understanding of the molecular properties and interactions of pyrazole derivatives, these in silico methods enable researchers to design more effective experiments, prioritize synthetic targets, and accelerate the discovery and development of novel drugs and materials. The integrated application of DFT, molecular docking, and QSAR, as outlined in this guide, provides a robust framework for unlocking the full potential of the versatile pyrazole scaffold.
References
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An In-depth Technical Guide to 1-(1-Ethylpropyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive technical overview of a specific derivative, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine. While specific data for this exact molecule is limited in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications in drug discovery. We will delve into its chemical identity, propose a detailed synthetic route, and explore its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar pyrazole compounds.
Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for the compound of interest is 1-(1-ethylpropyl)-1H-pyrazol-5-amine .
While no extensive list of synonyms exists for this specific molecule, based on the nomenclature of similar pyrazole derivatives, potential synonyms and alternative names could include:
-
1-(pentan-3-yl)-1H-pyrazol-5-amine
-
5-amino-1-(1-ethylpropyl)pyrazole
It is crucial for researchers to use the IUPAC name to ensure unambiguous identification in publications and databases.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C8H15N3 | Based on chemical structure |
| Molecular Weight | 153.23 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar aminopyrazole compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General solubility of aminopyrazoles |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 1.5 - 2.5 | Prediction based on structural fragments |
Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry.[1] A common and effective method involves the condensation of a hydrazine derivative with a β-ketonitrile.[1] Below is a proposed, detailed protocol for the synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, based on these established principles.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: first, the synthesis of the requisite (1-ethylpropyl)hydrazine, followed by its condensation with a suitable β-ketonitrile.
Caption: Proposed two-step synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Step 1: Synthesis of (1-Ethylpropyl)hydrazine
-
Mesylation of 3-Pentanol: To a solution of 3-pentanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-pentyl mesylate.
-
Hydrazinolysis: Add the crude 3-pentyl mesylate to an excess of hydrazine hydrate (10-20 eq) and heat the mixture to 80-100 °C for 12-18 hours. After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting (1-ethylpropyl)hydrazine should be used immediately in the next step due to potential instability.
Step 2: Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
-
Formation of the β-Ketonitrile: In a flask containing absolute ethanol, dissolve malononitrile (1.0 eq). Add a solution of sodium ethoxide in ethanol (1.0 eq) and stir for 30 minutes at room temperature.
-
Condensation and Cyclization: To the solution of the β-ketonitrile, add (1-ethylpropyl)hydrazine (1.0 eq) and reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Rationale Behind Experimental Choices
-
Mesylation: The conversion of the hydroxyl group of 3-pentanol to a good leaving group (mesylate) is a standard and efficient method to facilitate nucleophilic substitution by hydrazine.
-
Excess Hydrazine: Using a large excess of hydrazine hydrate in the second step helps to minimize the formation of the undesired bis-alkylated hydrazine.
-
Base-catalyzed Condensation: The use of a base like sodium ethoxide is crucial for the deprotonation of malononitrile, which then acts as a nucleophile.
-
Reflux Conditions: Heating the reaction mixture is necessary to provide the activation energy for the cyclization step to form the pyrazole ring.
Spectroscopic Characterization
While experimental spectra for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine are not available, we can predict the key features based on its structure and data from similar compounds.[2]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Protons: A triplet and a quartet corresponding to the two ethyl groups on the propyl chain.
-
Propyl Methine Proton: A multiplet for the CH group attached to the pyrazole nitrogen.
-
Pyrazole Protons: Two doublets in the aromatic region for the two protons on the pyrazole ring.
-
Amine Protons: A broad singlet for the NH₂ protons, which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Alkyl Carbons: Signals in the aliphatic region corresponding to the carbons of the ethylpropyl group.
-
Pyrazole Carbons: Three signals in the aromatic/heteroaromatic region for the three carbons of the pyrazole ring. The carbon bearing the amino group will be the most downfield.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=C and C=N Stretch: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M+): A peak at m/z = 153, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the ethylpropyl group and other characteristic fragments of the pyrazole ring.
Potential Applications in Drug Discovery
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][4] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6][7][8]
Kinase Inhibition in Oncology
Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer. The 5-aminopyrazole core can serve as an excellent scaffold for designing inhibitors that target the ATP-binding site of various kinases. The 1-ethylpropyl substituent can be explored for its role in occupying hydrophobic pockets within the kinase domain, potentially leading to enhanced potency and selectivity.
Caption: Potential mechanism of action as a kinase inhibitor.
Anti-inflammatory Activity
Pyrazole derivatives are known to exhibit significant anti-inflammatory properties.[9] Some of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The structural features of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine could be optimized to develop selective COX-2 inhibitors, which would have anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
P2X3 Receptor Antagonism for Neuropathic Pain
Recent patent literature has highlighted the potential of pyrazole derivatives as inhibitors of the P2X3 receptor, a ligand-gated ion channel involved in nociception.[10] Antagonists of the P2X3 receptor are being investigated as novel treatments for chronic and neuropathic pain. The 1-(1-Ethylpropyl)-1H-pyrazol-5-amine scaffold could be a starting point for the development of potent and selective P2X3 antagonists.
Conclusion and Future Directions
1-(1-Ethylpropyl)-1H-pyrazol-5-amine represents an intriguing, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route is based on robust and well-documented chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound.
Future research should focus on the actual synthesis and purification of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine to confirm its properties and to provide material for biological screening. Investigations into its efficacy as a kinase inhibitor, anti-inflammatory agent, or P2X3 receptor antagonist are warranted based on the known activities of related pyrazole compounds. The ethylpropyl substituent at the N1 position offers a unique lipophilic handle that can be further modified to optimize potency, selectivity, and pharmacokinetic properties. This molecule and its future derivatives hold promise for the development of novel therapeutics to address unmet medical needs.
References
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PubChem. 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Becerra, D., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Google Patents. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][2][3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.
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J-GLOBAL. (n.d.). 1-Ethyl-1H-pyrazole-5-ol. Japan Science and Technology Agency. [Link]
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ResearchGate. (2019). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine. [Link]
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National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]
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MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
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Digital CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
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European Patent Office. (2008). 4-{4-[({3-TERT-BUTYL-1-[3-(HYDROXYMETHYL) PHENYL]-1H-PYRAZOL-5-YL } CARBAMOYL). [Link]
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National Institutes of Health. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed Central. [Link]
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International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
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De Gruyter. (2019). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]9-0049/html)
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Methodological & Application
Application Notes & Protocols: A Framework for Evaluating 1-(1-Ethylpropyl)-1H-pyrazol-5-amine in Anticancer Research
Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as the basis for new, effective therapeutic agents.[1] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in drug discovery, particularly in oncology.[2] This is evidenced by its incorporation into several FDA-approved tyrosine kinase inhibitors, such as Crizotinib and Avapritinib, which are crucial in the treatment of non-small cell lung cancer and gastrointestinal tumors, respectively.[3] Pyrazole derivatives exhibit a remarkable diversity of anticancer mechanisms, targeting a wide array of critical cellular machinery including tubulin, cyclin-dependent kinases (CDKs), and various growth factor receptors like EGFR.[3][4] This versatility makes the pyrazole core a highly attractive starting point for developing next-generation anticancer drugs.[2][5]
This document presents a comprehensive framework for the preclinical evaluation of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine , a novel pyrazole derivative, for potential anticancer activity. As this is a compound of emerging interest, this guide is designed to provide researchers, scientists, and drug development professionals with a logical, tiered approach to systematically investigate its biological effects, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo assessment. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and trustworthiness.
Section 1: Compound Handling and Stock Solution Preparation
Prior to any biological evaluation, the compound must be properly solubilized and stored to ensure stability and reproducibility of results.
Protocol 1.1: Preparation of 10 mM Master Stock Solution
-
Objective: To prepare a high-concentration master stock of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine for serial dilutions.
-
Materials:
-
1-(1-Ethylpropyl)-1H-pyrazol-5-amine (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
-
-
Procedure:
-
Determine the molecular weight (MW) of the compound.
-
Accurately weigh a precise amount (e.g., 5 mg) of the compound into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Molarity (mol/L))
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Section 2: Phase I - In Vitro Cytotoxicity and Selectivity Profiling
The foundational step in evaluating any potential anticancer agent is to determine its ability to kill cancer cells and to assess its potency (IC₅₀ value).[6] It is equally crucial to evaluate the compound's effect on non-cancerous cells to establish a preliminary therapeutic window.[7]
Rationale for Experimental Choices: The XTT assay is chosen for its simplicity and reliability in measuring cell viability. It relies on the metabolic activity of living cells to reduce a tetrazolium salt to a colored formazan product, a process that occurs only in viable cells with active mitochondria.[8] Unlike the MTT assay, the XTT assay produces a water-soluble product, eliminating a solubilization step and thereby reducing procedural complexity and potential errors. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is used to assess the breadth of activity, while a non-cancerous cell line (e.g., MCF-10A) is critical for determining cancer-selective toxicity.[7]
Experimental Workflow: Phase I
Caption: Phase I workflow for cytotoxicity screening.
Protocol 2.1: XTT Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cell lines.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine from the 10 mM stock in culture medium. A typical concentration range is 0.01 µM to 100 µM.[9]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Assay: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Shake the plate gently and measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast (ER+) | 5.2 | 9.6 |
| MDA-MB-231 | Breast (Triple-Negative) | 2.8 | 17.9 |
| A549 | Lung | 8.1 | 6.2 |
| HCT116 | Colon | 4.5 | 11.1 |
| MCF-10A | Non-cancerous Breast | 50.1 | - |
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.[7]
Section 3: Phase II - Elucidating the Mechanism of Cell Death
If the compound is cytotoxic, the next logical question is how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis is crucial, as apoptosis is generally the preferred mechanism for anticancer drugs.[10] Furthermore, identifying if the compound disrupts the cell cycle can provide valuable mechanistic clues.[11]
Rationale for Experimental Choices: Flow cytometry is a powerful technique for analyzing individual cells within a population.[12]
-
Apoptosis Assay: Using Annexin V and Propidium Iodide (PI) dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane early in apoptosis, while PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10]
-
Cell Cycle Analysis: Staining DNA with PI allows for the quantification of DNA content in each cell.[14] This reveals the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, G2/M), making it possible to identify cell cycle arrest at a specific checkpoint.[15][16]
Experimental Workflow: Phase II
Caption: Phase II workflow for mechanistic cell death studies.
Protocol 3.1: Annexin V/PI Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by the compound.
-
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1x PBS.
-
Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately using a flow cytometer.
-
Protocol 3.2: Propidium Iodide Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Procedure:
-
Treatment: Treat cells as described in Protocol 3.1.
-
Harvesting: Harvest cells and wash once with cold 1x PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[15]
-
Washing: Centrifuge the fixed cells and wash twice with 1x PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry.
-
Data Presentation: Hypothetical Flow Cytometry Results
| Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 4.1 | 2.3 | 55.2 | 24.1 | 20.7 |
| Compound (IC₅₀) | 18.5 | 9.8 | 20.1 | 15.3 | 64.6 |
| Compound (2x IC₅₀) | 35.2 | 15.6 | 15.8 | 10.2 | 74.0 |
This hypothetical data suggests the compound induces apoptosis and causes a significant G2/M phase arrest.
Section 4: Phase III - Investigation of Molecular Targets
Based on the results from Phase II (e.g., G2/M arrest) and the known mechanisms of other pyrazole derivatives, we can form hypotheses about the compound's molecular targets.[3] G2/M arrest is often linked to the disruption of microtubule dynamics or inhibition of CDKs that regulate entry into mitosis.
Rationale for Experimental Choices: Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample.[18] It allows us to investigate changes in the expression or phosphorylation status of key proteins within a signaling pathway.[19] For instance, we can examine proteins involved in the G2/M checkpoint (e.g., Cyclin B1, CDK1) or key nodes in pro-survival pathways often dysregulated in cancer, such as PI3K/AKT and MAPK/ERK.[19]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/AKT pathway.
Protocol 4.1: Western Blotting for Key Signaling Proteins
-
Objective: To measure changes in the expression and/or phosphorylation of proteins involved in cell cycle and survival pathways.
-
Procedure:
-
Protein Extraction: Treat cells with the compound as described previously. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a calculated amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[20]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Cyclin B1, anti-β-actin) overnight at 4°C with gentle shaking. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Section 5: Phase IV - Preliminary In Vivo Efficacy Assessment
Positive in vitro results must be validated in a more complex biological system.[21] A human tumor xenograft model is a standard and essential preclinical step to evaluate a compound's ability to inhibit tumor growth in a living organism.[22][23]
Rationale for Experimental Choices: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the efficacy of anticancer drugs.[22] These models allow for the evaluation of a compound's therapeutic potential in a setting that incorporates factors like drug delivery, metabolism, and tumor microenvironment interactions that are absent in vitro.[24]
Experimental Workflow: Phase IV
Caption: Phase IV workflow for in vivo xenograft studies.
Protocol 5.1: Human Tumor Xenograft Model (High-Level Overview)
-
Objective: To assess the in vivo antitumor efficacy of the compound.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize the animals into cohorts (e.g., n=8-10 mice per group), including a vehicle control group and one or more treatment groups.
-
Treatment: Administer the compound at one or more dose levels via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a set schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors. The tumor weight can be measured as a final endpoint.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect compared to the vehicle control.
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| Compound | 25 | 625 ± 95 | 50% | +1.5 |
| Compound | 50 | 310 ± 70 | 75% | -4.8 |
Conclusion and Future Directions
This document outlines a systematic, multi-phased approach for the preclinical evaluation of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine as a potential anticancer agent. By progressing through in vitro cytotoxicity screening, mechanistic cell death analysis, molecular target investigation, and preliminary in vivo testing, researchers can build a comprehensive profile of the compound's biological activity. Positive and consistent results across these phases would provide a strong rationale for advancing the compound into more detailed preclinical development, including medicinal chemistry efforts to optimize potency and drug-like properties, comprehensive toxicology studies, and investigation in more complex patient-derived xenograft (PDX) models.
References
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- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
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Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][25]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Recent Advances in the Development of Pyrazole Deriv
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC. (2024, May 14). PubMed Central.
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- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
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- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
- DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.
- Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
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- Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
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- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC. (2017, August 20). NIH.
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Application Notes & Protocols: A Framework for In Vitro Antimicrobial Activity Screening of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive, field-proven framework for the initial in vitro antimicrobial evaluation of a novel pyrazole derivative, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine . We present a multi-phase screening cascade, beginning with qualitative diffusion assays, progressing to quantitative determination of inhibitory and bactericidal concentrations, and culminating in a preliminary assessment of host cell cytotoxicity. Each protocol is designed with self-validating controls and is grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities for anti-infective applications.
Introduction and Scientific Rationale
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmacologically active compounds.[1] Its derivatives are known to possess diverse activities, including anti-inflammatory, anticancer, and antiviral properties.[6] Of particular interest is their well-documented antimicrobial potential against a wide range of pathogens, including multidrug-resistant (MDR) bacterial strains.[1][7]
The antimicrobial efficacy of pyrazole derivatives is often linked to their structural features, which can be tailored to interact with specific microbial targets.[6] Studies on various pyrazole analogs suggest mechanisms of action that include the disruption of the bacterial cell wall and the inhibition of essential enzymes like topoisomerase II and IV.[7] The specific compound, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine , is a novel entity. Its 5-amino group offers a key site for potential hydrogen bonding interactions within biological targets, while the N1-substituted ethylpropyl group provides a hydrophobic character that may facilitate membrane translocation.
The rationale for screening this compound is therefore twofold:
-
Scaffold Precedent: It belongs to the pyrazole class, which has a proven track record of antimicrobial activity.[2][8]
-
Structural Novelty: Its unique substitution pattern warrants investigation to explore new structure-activity relationships (SAR) within this chemical class.
This document outlines the critical path for generating a preliminary, yet robust, antimicrobial profile for this compound.
Overall Screening Workflow
The evaluation of a novel compound requires a systematic, tiered approach. This ensures that resources are allocated efficiently, with only the most promising candidates advancing to more complex and resource-intensive assays. The proposed workflow is designed to answer three fundamental questions: (1) Does the compound have antimicrobial activity? (2) How potent is this activity? (3) Is it selectively toxic to microbes over host cells?
Caption: High-level workflow for antimicrobial screening.
Compound Preparation and Handling
Accurate and reproducible results begin with proper compound management. The physicochemical properties of the test article dictate its handling.
Protocol 3.1: Solubility Testing and Stock Solution Preparation
-
Objective: To determine a suitable solvent for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine and to prepare a high-concentration, sterile stock solution for use in subsequent assays.
-
Rationale: Most organic compounds are not readily soluble in aqueous media. A solvent like Dimethyl Sulfoxide (DMSO) is commonly used, but its final concentration in assays must be controlled as it can have inhibitory effects on both microbial and mammalian cells at higher concentrations (>1%).
-
Procedure:
-
Dispense 1 mg of the compound into separate sterile microcentrifuge tubes.
-
Add 20 µL of various solvents (e.g., DMSO, Ethanol, Methanol) to each tube to test for solubility at 50 mg/mL. Vortex thoroughly.
-
Visually inspect for complete dissolution. Select the solvent that provides the clearest solution. DMSO is typically the preferred choice.
-
Prepare a 10 mg/mL (or 1000x the highest desired test concentration) stock solution in the selected solvent (e.g., 10 mg of compound in 1 mL of DMSO).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Phase 1: Primary Screening via Agar Diffusion
The initial screen aims to qualitatively detect antimicrobial activity. The agar disk diffusion method is a widely accepted, low-cost technique for this purpose.[9][10][11] It relies on the diffusion of the compound from a paper disk into an agar medium seeded with the test microorganism.[10][12]
Protocol 4.1: Kirby-Bauer Disk Diffusion Assay
-
Objective: To qualitatively assess if 1-(1-Ethylpropyl)-1H-pyrazol-5-amine inhibits the growth of selected microorganisms.
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile 6 mm paper disks.
-
Compound stock solution (10 mg/mL).
-
Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg).
-
Negative control: Disks impregnated with the pure solvent (e.g., DMSO).
-
0.5 McFarland turbidity standard.
-
-
Inoculum Preparation (Causality): The density of the bacterial inoculum is a critical variable. A standardized inoculum ensures that the results are reproducible and comparable to established standards.[13] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the benchmark set by CLSI.[4][14]
-
Aseptically pick 3-5 well-isolated colonies of the test organism from an overnight culture plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline.
-
-
Plate Inoculation and Disk Application:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Prepare test disks by aseptically applying a known volume (e.g., 10 µL) of the compound stock solution onto a sterile blank disk to achieve a specific load (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Aseptically place the compound-impregnated disk, a positive control disk, and a negative control (solvent) disk onto the inoculated agar surface. Ensure disks are firmly pressed down to make full contact with the agar.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area of no visible growth) around each disk in millimeters (mm) using a ruler or calipers.[13]
-
A zone of inhibition around the compound disk that is significantly larger than the solvent control disk indicates antimicrobial activity.
-
| Expected Outcomes from Primary Screen | Interpretation | Next Step |
| Zone of Inhibition > 8 mm | Potential Activity | Proceed to MIC Determination |
| No Zone or Zone ≤ Solvent Control | Inactive at Tested Concentration | Consider higher concentration or halt testing |
| Zone around Positive Control within QC range | Assay Valid | - |
| No Zone around Negative Control | Solvent is not inhibitory | - |
Phase 2: Quantitative Potency Assessment
Following a positive primary screen, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining MIC values.[9][15] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[16][17]
Protocol 5.1: Broth Microdilution Assay
-
Objective: To determine the lowest concentration of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine that inhibits the visible growth of a test microorganism.
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound stock solution.
-
Bacterial inoculum prepared to 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Resazurin dye (optional, for viability indication).
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row of the 96-well plate.
-
Prepare a starting concentration of the compound in well 1. For example, add 200 µL of a 128 µg/mL compound solution (prepared from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum (standardized to ~5 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and bacteria to their final concentrations. Do not add bacteria to the sterility control well (well 12).
-
The final volume in wells 1-10 will be 110 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Seal the plate with a breathable film or place it in a humidified container to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If these controls fail, the assay is invalid.
-
Caption: Visual guide to the broth microdilution assay setup.
Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a logical extension of the MIC assay and is used to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[19][20]
Protocol 5.2: Determining MBC from MIC Plates
-
Objective: To determine the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.
-
Rationale: A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4). This ratio provides a critical insight into the compound's mode of action.
-
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.
-
Also, plate an aliquot from the growth control well (well 11) as a positive control for bacterial viability.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFU compared to the initial inoculum count).
-
Phase 3: Preliminary Safety Assessment
A potent antimicrobial agent is only viable as a drug candidate if it demonstrates selectivity, meaning it is significantly more toxic to microbial cells than to host (mammalian) cells. An initial in vitro cytotoxicity assay is a crucial first step in assessing this.[19]
Protocol 6.1: MTT Assay for Mammalian Cell Cytotoxicity
-
Objective: To evaluate the cytotoxic effect of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine on a representative mammalian cell line and determine its 50% inhibitory concentration (IC₅₀).
-
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15][21] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.[15][22] A decrease in metabolic activity correlates with cell death or loss of proliferation.
-
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well flat-bottom cell culture plates.
-
-
Procedure:
-
Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and "media only" (blank).
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Interpretation and Candidate Profiling
The ultimate goal is to identify compounds with high potency and high selectivity.
| Parameter | Definition | Significance |
| MIC | Minimum Inhibitory Concentration | Primary measure of antimicrobial potency. Lower is better. |
| MBC | Minimum Bactericidal Concentration | Determines bactericidal vs. bacteriostatic nature. |
| MBC/MIC Ratio | Ratio of MBC to MIC | ≤ 4 suggests bactericidal activity. > 4 suggests bacteriostatic activity. |
| IC₅₀ | 50% Inhibitory Concentration (Cytotoxicity) | Measure of toxicity to mammalian cells. Higher is better. |
| Selectivity Index (SI) | IC₅₀ / MIC | A key metric for drug potential. SI > 10 is often considered a good starting point for a promising hit. |
A successful hit candidate, such as 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, would ideally exhibit a low MIC value against target pathogens, an MBC/MIC ratio indicative of bactericidal activity, and a high IC₅₀ value against mammalian cells, resulting in a favorable Selectivity Index.
References
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- European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables v 16.0. EUCAST.
- Pirc, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 995159.
- Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 22(5), 733.
- Hancock, R. E. W. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
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- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
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- Aladawi, M. (2017). Determination of MIC by Broth Dilution Method. YouTube.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH.
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- El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
- Kahlmeter, G. (2010). EUCAST - standardising antimicrobial susceptibility testing in Europe. EUCAST.
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- Wankhade, S. S., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(7), 173-179.
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Application Notes and Protocols for High-Throughput Screening of Pyrazole Compounds
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and metal coordination. Consequently, pyrazole-containing molecules have been successfully developed into drugs for a multitude of diseases. Notable examples include kinase inhibitors for oncology (e.g., Crizotinib), anti-inflammatory agents (e.g., Celecoxib), and therapeutics for metabolic disorders.[1][2] The amenability of the pyrazole core to diverse chemical modifications has made it a staple in the construction of large combinatorial libraries for high-throughput screening (HTS) campaigns.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS assays for the discovery of novel, biologically active pyrazole compounds. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that screening campaigns are not only efficient but also yield high-quality, actionable data.
Part 1: Foundational Principles for Screening Pyrazole Scaffolds
A successful HTS campaign begins long before the first plate is run. A thorough understanding of the compound class and the potential assay technologies is critical. This section outlines the key considerations for designing a screening strategy tailored to pyrazole libraries.
Understanding the Pyrazole Scaffold: Physicochemical Properties and Assay Interference
While versatile, the pyrazole scaffold is not without its challenges in an HTS context. Proactive identification and mitigation of potential compound-mediated assay artifacts are paramount for avoiding costly false positives and negatives.
Common Sources of Interference:
-
Autofluorescence: Many heterocyclic compounds, including some pyrazole derivatives, can exhibit intrinsic fluorescence.[5] This is particularly problematic in fluorescence-based assays (e.g., Fluorescence Polarization, FRET), where compound fluorescence can mask the true assay signal.[6][7] It is crucial to profile a representative subset of the library for autofluorescence at the excitation and emission wavelengths of the planned assay.
-
Light Scattering: Poorly soluble compounds or those prone to aggregation can form particles that scatter light, interfering with absorbance and fluorescence-based readouts.
-
Luciferase Inhibition: A significant number of compounds, including various heterocyclic structures, are known to directly inhibit reporter enzymes like firefly luciferase.[6][8] This can lead to false-positive results in reporter gene assays designed to find inhibitors of a specific signaling pathway.
-
Compound Aggregation: At the concentrations typically used in HTS (e.g., 10 µM or greater), some compounds can form aggregates that non-specifically sequester and inhibit proteins, leading to reproducible, concentration-dependent inhibition that mimics true activity.[6]
Mitigation Strategies: The key to trustworthy data is a multi-pronged approach to identify and eliminate these artifacts.
| Interference Type | Mitigation & Control Strategy | Rationale |
| Autofluorescence | 1. Pre-screen library plates for fluorescence at assay wavelengths. 2. Use Time-Resolved Fluorescence (e.g., TR-FRET) assays.[9] | 1. Allows for the flagging and exclusion of interfering compounds. 2. The long-lived signal from lanthanide donors allows for a time-delayed measurement, minimizing interference from short-lived compound fluorescence.[10] |
| Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in assay buffers. 2. Perform counter-screens with and without detergent. | 1. Detergents help to disrupt the formation of non-specific compound aggregates.[6] 2. True inhibitors should maintain activity, while aggregation-based activity is often attenuated. |
| Luciferase Inhibition | 1. Run a parallel counter-screen using purified luciferase enzyme.[8] | 1. Directly identifies compounds that inhibit the reporter enzyme itself, rather than the intended biological target.[6] |
| General Interference | 1. Employ an "ortho-assay" approach: confirm hits using a different assay technology that measures the same biological endpoint. | 1. A true hit should be active regardless of the detection method, whereas an artifact is often technology-specific. |
Selecting the Right Assay Technology
The choice of assay technology is dictated by the biological target class. Pyrazole scaffolds have shown activity against a wide range of targets, most notably protein kinases and G-protein coupled receptors (GPCRs).[11][12]
| Target Class | Recommended HTS Assay Technologies | Principle & Key Advantages |
| Protein Kinases | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Homogeneous, ratiometric assay. Measures either substrate phosphorylation or inhibitor binding. Reduced interference from compound autofluorescence and light scatter.[9][13] |
| ADP-Glo™ (Luminescence) | Universal assay that quantifies kinase activity by measuring ADP production. Highly sensitive and less prone to fluorescence-based interference.[11] | |
| GPCRs | Reporter Gene Assays (Luciferase, β-lactamase) | Measures downstream transcriptional activation upon receptor stimulation. Highly sensitive and amplifies the initial signal.[14][15] |
| Calcium Mobilization Assays (Fluorescence) | For Gq-coupled GPCRs, measures changes in intracellular calcium using fluorescent dyes. Very rapid and amenable to HTS. | |
| BRET/FRET Assays | Measures protein-protein interactions, such as receptor-β-arrestin recruitment. Provides a proximal readout of receptor activation.[12][16] |
Part 2: Detailed HTS Protocols
This section provides detailed, step-by-step protocols for two common HTS applications for pyrazole compounds: a biochemical kinase inhibition assay and a cell-based GPCR activation assay. These protocols are designed as self-validating systems, incorporating necessary controls from the outset.
Workflow Diagram: General HTS Campaign for Pyrazole Compounds
Caption: A generalized workflow for an HTS campaign targeting pyrazole libraries.
Protocol 1: TR-FRET Biochemical Assay for a Protein Kinase Target
This protocol describes a "sandwich" immunoassay format to quantify the phosphorylation of a biotinylated peptide substrate by a target kinase.[17]
Assay Principle Diagram:
Caption: Principle of a TR-FRET kinase inhibition assay.
Materials & Reagents:
-
Assay Plate: 384-well, low-volume, white, opaque plates.
-
Kinase: Purified target kinase.
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-labeled acceptor fluorophore (e.g., APC, ULight™) (Acceptor).
-
Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.
-
Stop/Detection Buffer: Assay buffer containing EDTA (e.g., 20 mM) to chelate Mg²⁺ and stop the kinase reaction.
-
Pyrazole Compound Library: 10 mM stocks in 100% DMSO.
-
Controls: A known potent inhibitor (Positive Control) and DMSO (Negative Control).
Step-by-Step Protocol:
-
Compound Plating (Preparation):
-
Prepare intermediate compound plates by diluting 10 mM stocks. For a final assay concentration of 10 µM and 0.5% DMSO, dilute stocks to 200 µM in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer 25 nL of compound from the intermediate plate to the assay plate.
-
Add 25 nL of DMSO to negative control wells and 25 nL of the positive control inhibitor to positive control wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate mix in cold Assay Buffer. The final concentration should be determined during assay development to yield ~50-80% of the maximum signal.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure contents are at the bottom.
-
Incubate for 15-20 minutes at room temperature to allow compounds to bind to the kinase.
-
Prepare a 2X ATP mix in Assay Buffer. The concentration should be at or near the Km for the kinase to facilitate the detection of competitive inhibitors.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP mix to all wells.
-
Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare a 2X Detection Mix containing the Eu-labeled antibody and SA-labeled acceptor in Stop/Detection Buffer.
-
Stop the reaction by adding 5 µL of the 2X Detection Mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader (e.g., PHERAstar FS, EnVision).[13]
-
Set the reader for dual emission reading:
-
Excitation: ~320-340 nm
-
Emission 1 (Donor/Reference): ~615-620 nm
-
Emission 2 (Acceptor/FRET): ~665 nm
-
-
Use a time-delay (e.g., 100 µs) before reading to reduce background fluorescence.[9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission 665 nm / Emission 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Calculate the Z'-factor to assess assay quality:[18][19] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| An assay is considered excellent for HTS if the Z' is ≥ 0.5.[20][21]
-
Protocol 2: Cell-Based Luciferase Reporter Assay for a GPCR Target
This protocol is designed to identify modulators (agonists or antagonists) of a GPCR whose activation leads to the transcription of a reporter gene (e.g., via a CRE- or SRE-responsive promoter).[22][23]
Materials & Reagents:
-
Cell Line: A stable cell line (e.g., HEK293, CHO) expressing the target GPCR and a luciferase reporter construct.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with FBS, antibiotics, and any necessary selection agents.
-
Assay Plates: 384-well, solid white, tissue-culture treated plates.
-
Luciferase Assay Reagent: A commercial "one-step" lytic reagent containing the luciferase substrate (e.g., Bright-Glo™, ONE-Glo™).
-
Pyrazole Compound Library: 10 mM stocks in 100% DMSO.
-
Controls:
-
Agonist Mode: Known agonist (Positive Control), DMSO (Negative Control).
-
Antagonist Mode: Known agonist (used to stimulate), known antagonist (Positive Control), DMSO (Negative Control).
-
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count the cells. Resuspend cells in culture medium to a density that will result in a confluent monolayer after 24 hours (e.g., 5,000-10,000 cells/well in 20 µL).
-
Dispense 20 µL of the cell suspension into each well of the 384-well assay plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition (Agonist Mode):
-
Perform serial dilutions of the pyrazole compound library in an appropriate buffer or serum-free medium.
-
Add 5 µL of the diluted compound to the cells.
-
Add positive and negative controls to the appropriate wells.
-
Incubate for 3-6 hours at 37°C, 5% CO₂. This allows for receptor activation, downstream signaling, and transcription/translation of the luciferase reporter.
-
-
Compound Addition (Antagonist Mode):
-
Add 5 µL of the diluted pyrazole compound (or positive/negative controls) to the cells and incubate for 15-30 minutes. This is the pre-incubation step.
-
Prepare the known agonist at a concentration that elicits an EC₈₀ response.
-
Add 5 µL of the EC₈₀ agonist to all wells (except for the negative control wells, which receive buffer).
-
Incubate for 3-6 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the assay plate and the luciferase reagent to room temperature.[24]
-
Add 25 µL of the luciferase assay reagent to all wells. This step lyses the cells and initiates the luminescent reaction.
-
Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the plate on a luminometer. Integration time should be set to 0.5-1 second per well.
-
-
Data Analysis & Counter-Screening:
-
Calculate percent activation (agonist mode) or percent inhibition (antagonist mode) relative to controls.
-
Calculate the Z'-factor for the assay plate.
-
Crucial Counter-Screen: Hits from the primary screen must be tested in a luciferase inhibition counter-screen .[8] This is performed by incubating the compounds directly with purified luciferase enzyme and its substrate. Compounds that show activity in this counter-screen are likely false positives that directly inhibit the reporter system and should be deprioritized.[6]
-
Part 3: Data Integrity and Hit Validation
Generating data is only half the battle. Ensuring its quality and correctly interpreting the results are what lead to a successful drug discovery program.
Quality Control Metrics
Beyond the Z'-factor, several metrics should be monitored throughout the HTS campaign.
| Metric | Formula / Definition | Acceptable Range | Purpose |
| Z'-Factor | 1 - (3*(SD_pos+SD_neg)) / | Mean_pos-Mean_neg | |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos (for inhibition assays) | > 5-10 | Measures the dynamic range of the assay. A high S/B is desirable but less informative about data variability than Z'. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15-20% | Measures the relative variability of the data within control or sample populations. High %CV can indicate dispensing errors or assay instability. |
| Hit Rate | (Number of Hits / Total Compounds Screened) * 100 | Typically 0.5-2% | An unusually high hit rate (>3-5%) can be a red flag for systemic assay artifacts. |
Hit Confirmation and Prioritization
A "hit" from the primary screen is merely a starting point. A rigorous triage process is required to confirm activity and eliminate artifacts before committing resources to follow-up chemistry.
The Hit Triage Cascade:
-
Re-test from Original Stock: Confirm that the activity is not due to a handling error by re-testing the original compound stock.
-
Dose-Response Curve: Test the compound over a range of concentrations (typically 8-10 points) to confirm dose-dependent activity and determine its potency (IC₅₀ or EC₅₀). The curve should be sigmoidal and have a Hill slope close to 1.
-
Execute Counter-Screens: Perform the artifact and interference assays described in Part 1.1 (e.g., luciferase inhibition, autofluorescence check).[7][8]
-
Orthogonal Assay Confirmation: Validate the hit in a secondary assay that uses a different detection technology. For example, a kinase hit from a TR-FRET assay could be confirmed using an ADP-Glo assay.
-
Initial SAR: If fresh, powdered material is available, confirm the activity to rule out degradation or impurities in the original library sample. Test closely related analogs if available to see if activity tracks with structural changes.
By following this structured, scientifically-grounded approach, researchers can effectively leverage high-throughput screening to uncover novel, biologically active pyrazole compounds with high confidence, paving the way for the next generation of therapeutics.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Shero, B., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Chemistry & Medicinal Chemistry, 14(15), 1795-1807. [Link]
-
Eastwood, B. J., et al. (2024). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Che, T., & Majumdar, S. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 673, 219–240. [Link]
-
Gouda, M. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(11), 2899. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Application Note. [Link]
-
Moody, G., et al. (2020). Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis. ChemMedChem, 15(17), 1660-1665. [Link]
-
BMG Labtech. (2024). The Z prime value (Z´). Blog Post. [Link]
-
Zhang, Y., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 13(4), 210-222. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Blog Post. [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2). [Link]
-
El-Malah, A. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(23), 5529. [Link]
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Zeug, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]
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Farghaly, T. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10636–10654. [Link]
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Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Journal Homepage. [Link]
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de Oliveira, R. B., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Organic & Biomolecular Chemistry, 22(47), 9831-9852. [Link]
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Zaliani, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Wikipedia. (n.d.). Z-factor. Article. [Link]
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BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Blog Post. [Link]
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BellBrook Labs. (2020). TR-FRET Assays In Drug Discovery. Blog Post. [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Protocol. [Link]
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Zeug, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
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Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. [Link]
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Scientist Live. (2026). The science behind SwiftFluo TR-FRET kinase kits. Article. [Link]
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Wang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 112969. [Link]
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Arshavsky, V. Y., et al. (2013). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 935, 197–208. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
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ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Publication. [Link]
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Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]
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Ozawa, T. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in Molecular Biology, 1272, 251-60. [Link]
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ACS Publications. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 12(1), 114-120. [Link]
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Troubleshooting & Optimization
Troubleshooting unexpected side reactions in pyrazole synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-based scaffolds. As a core heterocyclic motif in numerous pharmaceuticals and agrochemicals, mastering its synthesis is critical. However, the seemingly straightforward condensation of a 1,3-dicarbonyl compound with a hydrazine is often complicated by unexpected and yield-limiting side reactions.
This document moves beyond standard textbook procedures to provide in-depth, field-tested troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common failures and offer robust, validated protocols to overcome them.
Troubleshooting Guide: Common & Unexpected Side Reactions
This section addresses the most frequent and challenging issues encountered during pyrazole synthesis. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.
Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the selectivity?
A1: This is the most common challenge in pyrazole synthesis. The formation of two regioisomers stems from the two distinct electrophilic carbonyl carbons on the 1,3-dicarbonyl starting material, both of which can be attacked by the substituted hydrazine.
The regiochemical outcome is a delicate balance of steric and electronic factors, reaction kinetics, and thermodynamic stability, heavily influenced by reaction conditions.[1]
Underlying Causality:
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. For example, in a trifluoromethyl-substituted diketone, the attack will preferentially happen at the carbonyl carbon adjacent to the electron-withdrawing CF₃ group.[1]
-
Steric Hindrance: The less sterically hindered carbonyl group is often the preferred site of initial attack.
-
pH Control: The reaction mechanism is highly pH-dependent. Under acidic conditions, the reaction is often under thermodynamic control, favoring the more stable pyrazole isomer. Under neutral or basic conditions, kinetic control may dominate, where the product distribution is determined by the relative rates of attack at the two carbonyls.[1][2] The dehydration of the cyclic intermediate to form the final aromatic pyrazole is generally the rate-determining step under neutral pH.[1]
Troubleshooting & Mitigation Strategies:
-
Solvent Selection: The choice of solvent can significantly influence the reaction's regioselectivity. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can stabilize intermediates through hydrogen bonding and have been shown to dramatically improve regioselectivity in favor of a single isomer.[3]
-
pH Adjustment: A systematic screen of pH is recommended. Start with neutral conditions (e.g., refluxing ethanol). If a mixture is obtained, introduce a catalytic amount of acid (e.g., acetic acid, TFA). This can shift the equilibrium towards the thermodynamically favored product.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, often leading to the kinetically controlled product.
Troubleshooting Workflow for Regioselectivity
Caption: The hydroxylpyrazolidine intermediate bottleneck.
Q3: When I try to N-alkylate my pyrazole, I get a mixture of N1 and N2 alkylated products. How can I achieve selective alkylation?
A3: This is a classic problem of competing nucleophiles. An N-unsubstituted pyrazole is tautomeric, and upon deprotonation, the resulting pyrazolate anion has nucleophilic character at both nitrogen atoms. The ratio of N1 to N2 alkylation is governed by a combination of sterics, electronics, and the nature of the counter-ion (from the base).
Underlying Causality:
-
Steric Effects: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If the C5 position of the pyrazole has a large substituent, alkylation will be directed towards the N1 position.
-
Electronic Effects: The distribution of negative charge in the pyrazolate anion is influenced by substituents on the ring. Electron-withdrawing groups can alter the relative nucleophilicity of the two nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the outcome. For instance, different metal counter-ions (e.g., K⁺ vs. Cs⁺) can chelate differently, sterically blocking one nitrogen and favoring alkylation at the other. [4]Recently, catalyst-free Michael additions have been developed for highly selective N1-alkylation. [5][6] Troubleshooting & Mitigation Strategies:
-
Steric Control: If your pyrazole has substituents of different sizes at the C3 and C5 positions, use this to your advantage. The incoming alkyl group will favor the nitrogen adjacent to the smaller substituent.
-
Protecting Groups: For complete control, a protecting group strategy may be necessary. For example, one nitrogen can be protected (e.g., as a tetrahydropyranyl (THP) or tosyl derivative), the other nitrogen alkylated, and the protecting group subsequently removed.
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes have been developed that can perform N-alkylation on pyrazoles with >99% regioselectivity, although this is a specialized technique. [7] Table 1: Factors Influencing N-Alkylation Regioselectivity
| Factor | Influence on N1 vs. N2 Alkylation | Rationale |
| Sterics at C5 | A bulky group at C5 strongly favors N1 alkylation. | The bulky group shields the adjacent N2 position from attack by the electrophile. |
| Base/Counter-ion | Strong, bulky bases (e.g., KHMDS) or certain metal salts (e.g., Cs₂CO₃) can favor one isomer. | The metal cation can coordinate to the pyrazolate, sterically directing the incoming alkylating agent. [4] |
| Alkylating Agent | Bulky alkyl halides (e.g., isopropyl iodide vs. methyl iodide) will show higher selectivity for the less hindered nitrogen. | Steric repulsion between the pyrazole and the electrophile is magnified with larger alkyl groups. |
| Solvent | Aprotic polar solvents (DMF, DMSO) are typical, but less polar solvents can sometimes alter ion pairing and affect selectivity. | Solvent polarity influences the dissociation of the pyrazolate salt, affecting the "naked" anion's reactivity. |
Experimental Protocols
Protocol A: Baseline Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol serves as a standard reference procedure.
-
Reagents & Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (1.00 g, 10.0 mmol).
-
Add 20 mL of absolute ethanol.
-
Carefully add phenylhydrazine (1.08 g, 10.0 mmol). Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment. [8]2. Reaction:
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. The reaction is typically complete within 1-2 hours.
-
-
Workup & Purification:
-
Allow the reaction to cool to room temperature.
-
Reduce the solvent volume to ~5 mL using a rotary evaporator.
-
Add 30 mL of cold deionized water to the flask. The product should precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, washing with cold water (2 x 10 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole. [9]Expected yield: 75-85%.
-
Frequently Asked Questions (FAQs)
-
Q: My reaction is not working at all. What are the first things to check?
-
A: First, verify the quality of your starting materials. 1,3-Dicarbonyl compounds can undergo self-condensation, and hydrazines can degrade over time. [10]Second, ensure your hydrazine is not the hydrochloride salt without an added equivalent of base to liberate the free hydrazine.
-
-
Q: How do I remove unreacted hydrazine from my product?
-
A: Hydrazine is water-soluble. An aqueous workup, including a wash with a dilute acid solution (e.g., 1M HCl), will protonate the basic hydrazine and extract it into the aqueous layer.
-
-
Q: Can I use microwave irradiation to speed up the reaction?
-
A: Yes, microwave-assisted synthesis is often very effective for the Knorr reaction, significantly reducing reaction times and sometimes improving yields. [11]However, a careful screen of conditions is still necessary to control for side reactions.
-
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-513. [Link]
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A. Corradi et al. as cited in Unadkat, J. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT), 10(4), c109-c117. Retrieved from [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2496-2503. [Link]
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ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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El-Faham, A., et al. (2020). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Scientific Reports, 10, 13428. [Link]
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Trofimov, B. A., et al. (2011). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 16(12), 10367-10408. [Link]
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Bheemireddy, V., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11029–11039. [Link]
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Al-Omair, M. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 291. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
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Nishiwaki, N., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(15), 8443–8453. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Forum post]. Retrieved from [Link]
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Rege, P. D., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11638. [Link]
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Shakirova, O. G., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Molecules, 27(1), 224. [Link]
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Wang, C., et al. (2024). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
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Radi, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5876. [Link]
- Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Back, D. F., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 86(17), 11776–11785. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-219. [Link]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
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Wang, D., et al. (2023). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. Polymer Chemistry, 14, 4600-4606. [Link]
- Houk, K. N., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
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Fesat, H., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]
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Biswas, T. (2022, June 5). MCQ-229: About Hydrazine and Carbonyl group [Video]. YouTube. [Link]
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Bheemireddy, V., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
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Al-Issa, S. A., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1623-1658. [Link]
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Le, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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G-P, A., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5707. [Link]
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Microwave-assisted synthesis for improving pyrazole reaction times
Welcome, researchers and chemists, to your dedicated resource for optimizing the microwave-assisted synthesis of pyrazoles. As your Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the "why" behind the "how." Our goal is to empower you to troubleshoot effectively, reduce reaction times, and improve yields by harnessing the full potential of microwave chemistry.
Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of heterocyclic compounds like pyrazoles, which are crucial scaffolds in drug discovery.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically shortens reaction times from hours to mere minutes and often increases product yields.[3] However, like any advanced technique, it presents unique challenges. This guide is structured to help you navigate and overcome them.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
Answer:
This is a common issue that typically points to problems with energy absorption or fundamental reaction conditions. Let's break down the causality.
Pillar of Causality: Inefficient Energy Transfer. Microwave heating relies on the ability of your reaction mixture (primarily the solvent) to absorb microwave energy and convert it into thermal energy through dielectric heating.[4] If the components have poor dielectric properties, heating will be inefficient.
Recommended Solutions:
-
Re-evaluate Your Solvent Choice: The most critical factor is the solvent's ability to absorb microwaves. Polar solvents like ethanol, DMF, or even water are excellent absorbers. Nonpolar solvents such as toluene or hexane are poor absorbers and will not heat effectively on their own.[5] If your reaction requires a nonpolar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.
-
Check for Reagent Polarity: In solvent-free reactions, at least one of the reactants must be polar to absorb microwave energy.[5][6] If all your starting materials are nonpolar, the reaction will not heat efficiently.
-
Ensure Proper Stirring: Inadequate stirring can lead to localized overheating or "hotspots," which can decompose your reactants or product.[1] Ensure your stir bar is functioning correctly and is the appropriate size for the vial.[7]
-
Verify Reagent Purity and Stoichiometry: As with any synthesis, impure reagents or incorrect stoichiometry can prevent the reaction from proceeding.
Question 2: The reaction is producing significant by-products and the final product is impure. How can I improve selectivity?
Answer:
The formation of by-products is often a result of excessive energy input, leading to decomposition or side reactions. The rapid heating capability of microwaves needs to be carefully controlled.[8]
Pillar of Causality: Thermal Over-processing. Unlike conventional heating which is slow and heats from the outside-in, microwave heating is rapid and volumetric.[8] This can quickly elevate the bulk temperature beyond what is optimal for your specific reaction, promoting alternative reaction pathways or thermal degradation.[1]
Recommended Solutions:
-
Reduce the Target Temperature: If you are observing decomposition, lower the set temperature in 10-15°C increments. Many pyrazole syntheses proceed efficiently at temperatures between 70°C and 140°C.[4]
-
Decrease the Reaction Time: Microwave reactions are exceptionally fast. A reaction that takes hours under conventional reflux might be complete in 5-20 minutes.[3][4] Run a time-course study (e.g., checking by TLC at 2, 5, 10, and 15 minutes) to find the optimal reaction time and avoid over-processing.
-
Use Power Control with Simultaneous Cooling: Modern microwave reactors allow for high microwave power input while simultaneously cooling the outside of the reaction vessel.[5] This maintains a high-energy environment that can accelerate the desired reaction while preventing the bulk temperature from rising to a point where side reactions dominate.
Question 3: My results are inconsistent. Why is reproducibility a problem?
Answer:
Reproducibility issues in microwave chemistry often stem from inconsistencies in reaction setup and the inherent nature of microwave fields, especially in less advanced equipment.
Pillar of Causality: Non-uniform Reaction Environment. Factors like vial placement, reaction volume, and the type of microwave unit can lead to variations in the energy received by the reaction mixture. Domestic microwave ovens, for example, have uneven microwave fields, leading to poor reproducibility.[5]
Recommended Solutions:
-
Use a Dedicated Scientific Microwave Reactor: For reproducible results, a scientific microwave reactor is essential. These systems provide homogenous microwave fields and precise control over temperature, pressure, and power.[5][8]
-
Standardize Reaction Volume and Vial Size: Use the same vial type and ensure the reaction volume is consistent between runs. The volume can affect the heating profile of the sample.
-
Ensure the Vial is Properly Sealed: A complete seal is critical to prevent the loss of volatile solvents or reagents, especially when heating above the solvent's boiling point, which would alter reactant concentrations and pressure.[7][9]
-
Monitor Temperature Accurately: Use the reactor's internal temperature sensor (fiber optic or IR) and ensure it is properly calibrated and positioned to get an accurate reading of the internal reaction temperature.
Question 4: I'm observing charring or arcing in the reaction vial. What should I do?
Answer:
Arcing is a serious safety concern indicating a discharge of electricity within the microwave cavity.
Pillar of Causality: Electrical Discharge. This can be caused by the presence of metal objects (e.g., incompatible sample caps, metal catalysts in high concentrations on a dry support) or the creation of highly absorbing, localized "hotspots" that lead to superheating and decomposition into carbonaceous material, which can then arc.
Recommended Solutions:
-
Immediately Stop the Reaction: If you see arcing, stop the microwave immediately.
-
Remove All Metal Components: Ensure no metal is present in the vial, cap, or reaction mixture unless specifically designed for microwave use.
-
Improve Heat Dissipation: For highly absorbing materials (e.g., certain catalysts on charcoal), ensure they are well-suspended in a suitable solvent to dissipate the absorbed energy and prevent runaway heating.
-
Reduce Power: If hotspots are suspected, try running the reaction at a lower power setting for a longer duration to allow for more even heating.
Frequently Asked Questions (FAQs)
Q: Why is microwave-assisted synthesis so much faster than conventional heating?
A: The speed of microwave synthesis comes from its unique heating mechanism. Conventional methods heat the vessel walls first, and the heat is then slowly transferred to the solvent and reactants via conduction and convection.[8] Microwave irradiation, however, bypasses this by directly interacting with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[4] This direct, instantaneous, and efficient energy transfer allows the reaction to reach the target temperature in seconds rather than minutes, dramatically accelerating the reaction rate.[8]
Q: How do I choose the best solvent for my pyrazole synthesis?
A: Solvent selection is crucial. The ideal solvent should:
-
Be a good microwave absorber: Polar solvents like Ethanol, Methanol, DMF, Acetic Acid, and water are excellent choices as they have a high dielectric loss tangent, allowing them to heat up quickly.[1][4][5]
-
Be chemically stable: It must not react with your reagents or decompose under the reaction conditions.
-
Have a sufficiently high boiling point: Using a sealed vessel, you can heat solvents well above their atmospheric boiling points, which can further accelerate the reaction. However, this will also increase the pressure inside the vessel.
| Solvent | Boiling Point (°C) | Microwave Absorption | Common Use in Pyrazole Synthesis |
| Ethanol | 78 | High | Excellent, green solvent for many cyclocondensations.[1] |
| Acetic Acid | 118 | High | Often used as both a solvent and a catalyst.[1] |
| Water | 100 | High | A green and effective medium for certain reactions.[2][4] |
| DMF | 153 | High | High boiling point allows for higher reaction temperatures. |
| Toluene | 111 | Low | Poor absorber; requires a co-solvent or susceptor. |
Q: What are the most critical safety precautions?
A: Safety is paramount.
-
Never Use a Domestic Microwave Oven: They lack the necessary temperature and pressure controls, leading to a high risk of vessel failure or explosion.[5]
-
Always Use Sealed, Pressure-Rated Vessels: Use only vials specifically designed for microwave chemistry. These are built to withstand the high pressures generated when heating solvents above their boiling points.[9]
-
Do Not Exceed the Recommended Fill Volume: Overfilling a vial reduces the headspace, leading to a dangerous buildup of pressure as the liquid expands upon heating.
-
Be Cautious with Volatile or Gaseous By-products: Reactions that produce gas can cause a rapid and dangerous pressure increase. Start with small-scale reactions to assess the risk.
-
Wear Appropriate PPE: Always wear safety glasses and a lab coat. Work in a well-ventilated fume hood.
Experimental Protocols & Workflows
General Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative
This protocol provides a general workflow for the cyclocondensation of a hydrazone to form a pyrazole, a common strategy.
Reagents:
-
Substituted Hydrazone (1 mmol)
-
Vilsmeier-Haack reagent (POCl₃ in DMF) or other cyclizing agent
-
Ethanol or appropriate solvent (3-5 mL)
Procedure:
-
Place the substituted hydrazone (1 mmol) into a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar.
-
Add the solvent (e.g., Ethanol, 4 mL) to the vial.
-
If required, add the cyclizing agent (e.g., Vilsmeier-Haack reagent).
-
Securely cap the vial using a dedicated crimper to ensure a complete seal.
-
Place the vial into the cavity of the scientific microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120°C
-
Time: 10 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: On (medium-high speed)
-
-
Start the irradiation program. The reactor will automatically monitor temperature and pressure.
-
After the reaction is complete, allow the vial to cool to room temperature (<50°C) before carefully opening it in a fume hood.
-
Work up the product as required (e.g., pouring into ice water, neutralization, and filtration).
-
Analyze the product by TLC, NMR, and MS to confirm its identity and purity.
Comparative Data: Conventional vs. Microwave Synthesis
The primary advantage of MAOS is the drastic reduction in reaction time.
| Reaction Type | Conventional Method | Microwave Method | Yield Improvement | Reference |
| Hydrazone Cyclocondensation | 3–5 hours at 100-120°C | 45–120 seconds | Significant | |
| Oxadiazole-Pyrazole Hybrids | 7–9 hours (reflux) | 9–10 minutes | 79–92% | [3] |
| Benzochromanone-Pyrazoles | 10–12 hours (reflux) | 5–7 minutes | 59-71% -> Higher | [1] |
Workflow & Logic Diagrams
Below are diagrams created using DOT language to visualize key decision-making processes in microwave synthesis.
Caption: Troubleshooting workflow for common microwave synthesis issues.
Caption: Decision flowchart for optimizing reaction parameters.
References
-
Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]
-
Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
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Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044. [Link]
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Singh, P., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
-
Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]
-
Wankhede, N. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]
-
Unknown Author. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]
-
JoVE. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. YouTube. [Link]
-
Unknown Author. (n.d.). Microwave Assisted Chemistry Experiments. BS Publications. [Link]
-
Kumar, A., et al. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
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Singh, D. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine and Established Anti-Inflammatory Agents
An Objective Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the potential efficacy of the novel compound, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, with established non-steroidal anti-inflammatory drugs (NSAIDs). Given the absence of specific efficacy data for this molecule, this analysis is predicated on the well-documented anti-inflammatory properties of the pyrazole scaffold. Many compounds built upon this heterocyclic core have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1] This document outlines a hypothesized mechanism of action for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine and details the requisite experimental protocols to rigorously evaluate its efficacy against a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.
Proposed Mechanism of Action: Selective COX-2 Inhibition
The inflammatory cascade is a complex biological response to harmful stimuli. A key pathway in this process is the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[2] This conversion is catalyzed by two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[5][6]
Many pyrazole-containing drugs, such as Celecoxib, function as selective inhibitors of COX-2.[4][7] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs like Ibuprofen.[8][9] We hypothesize that 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, owing to its pyrazole core, may also exhibit selective COX-2 inhibitory activity.
The following diagram illustrates the arachidonic acid cascade and the points of intervention for COX inhibitors.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Comparative Efficacy Evaluation
To ascertain the anti-inflammatory potential of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, a series of in vitro and in vivo experiments are necessary. The following sections detail the experimental protocols and present a hypothetical data summary for comparison against Ibuprofen and Celecoxib.
Comparator Drugs
-
Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2.[2]
-
Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for COX-2 selectivity.[10]
Hypothetical Comparative Data
The table below summarizes the anticipated outcomes of the proposed experiments, providing a clear comparison of the hypothetical efficacy and selectivity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema @ 10 mg/kg) |
| 1-(1-Ethylpropyl)-1H-pyrazol-5-amine | 15.2 | 0.8 | 19.0 | 65% |
| Ibuprofen | 5.1 | 15.3 | 0.33 | 55% |
| Celecoxib | 25.4 | 0.5 | 50.8 | 70% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following protocols are standard methodologies for assessing the anti-inflammatory properties of novel compounds.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant COX-1 and COX-2 enzymes.[11][12]
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (1-(1-Ethylpropyl)-1H-pyrazol-5-amine, Ibuprofen, Celecoxib) dissolved in DMSO
-
Fluorometric probe
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds to the appropriate wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add the fluorometric probe.
-
Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a well-established animal model for evaluating acute inflammation.[14][15]
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) solution of carrageenan in sterile saline
-
Test compounds and reference drugs suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine (e.g., 10 mg/kg), Ibuprofen (e.g., 20 mg/kg), and Celecoxib (e.g., 10 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from the initial measurement.
Experimental Workflow and Validation
A rigorous and well-controlled experimental workflow is crucial for generating reliable and reproducible data.
Caption: Experimental Workflow for Efficacy Evaluation.
Trustworthiness and Self-Validation: The integrity of these findings relies on a self-validating experimental design. This includes the use of positive controls (Ibuprofen and Celecoxib) to ensure the assays are performing as expected, and a vehicle control to account for any effects of the drug delivery medium. Blinding the experimenter to the treatment groups during data collection and analysis is also a critical step to prevent bias. The reproducibility of the results should be confirmed by repeating the experiments.
Conclusion
While specific experimental data for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine is not yet available, its chemical scaffold suggests a strong potential as an anti-inflammatory agent, likely acting through the inhibition of COX-2. The experimental framework detailed in this guide provides a robust methodology for validating this hypothesis and objectively comparing its efficacy to established NSAIDs. Should the hypothetical data hold true, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine could represent a promising new candidate for the development of a selective anti-inflammatory drug with a favorable safety profile.
References
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- National Institutes of Health
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- Bonneville Power Administration
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- NCBI Bookshelf, NIH
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- PubMed
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- NCBI Bookshelf
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- ClinPGx
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- Benchchem
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- Wikipedia
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- Bio-protocol
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- PubMed Central
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A Guide to Orthogonal Methods for Confirming the Structure of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and even minor variations, such as regioisomerism, can lead to drastically different pharmacological or toxicological profiles. This guide provides an in-depth comparison of orthogonal analytical methods for the definitive structural elucidation of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, a substituted aminopyrazole that serves as a valuable building block in medicinal chemistry.
The primary challenge in the synthesis of N-substituted pyrazoles is controlling the site of alkylation. Alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of regioisomers. Differentiating these isomers is non-trivial and requires a suite of analytical techniques that probe different aspects of the molecule's physical and chemical properties. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for employing a multi-faceted analytical approach.
The Structural Puzzle: N1 vs. N2 Isomerism
The synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine can potentially yield two primary regioisomers, along with other minor byproducts. The critical task is to confirm the substitution pattern and the integrity of the substituent groups.
Caption: Target molecule and its primary potential regioisomer.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural map can be assembled. For 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.
Causality Behind Experimental Choices
-
¹H and ¹³C NMR provide the fundamental chemical environment for each proton and carbon atom.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, which is crucial for mapping the spin systems within the ethylpropyl group and the pyrazole ring.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for differentiating N1 and N2 isomers. It reveals correlations between protons and carbons over two to three bonds.[2] The protons on the α-carbon of the ethylpropyl group will show a correlation to the C5 and C3 carbons of the pyrazole ring if it is the N1 isomer, whereas different correlations would be expected for the N2 isomer.
Predicted NMR Data for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
The following table summarizes the anticipated chemical shifts and key HMBC correlations that would confirm the N1 substitution pattern.
| Atom(s) | Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1' | -CH(CH₂)₂ | ~4.2 (quintet) | ~58.0 | C3, C5, C2' |
| 2' | -CH₂CH₃ | ~1.8 (m) | ~26.0 | C1', C3' |
| 3' | -CH₂CH₃ | ~0.8 (t) | ~11.0 | C1', C2' |
| 3 | Pyrazole C3-H | ~7.4 (d) | ~140.0 | C4, C5 |
| 4 | Pyrazole C4-H | ~5.7 (d) | ~98.0 | C3, C5 |
| 5 | Pyrazole C5-NH₂ | - | ~150.0 | - |
| NH₂ | -NH₂ | ~4.5 (br s) | - | C5 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural confirmation of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine requires a synergistic application of orthogonal analytical methods. High-Resolution Mass Spectrometry establishes the correct elemental formula. Fourier-Transform Infrared Spectroscopy provides a quick verification of essential functional groups. Finally, a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance experiments, particularly HMBC, serves as the definitive tool to piece together the atomic connectivity and unambiguously differentiate between potential N1 and N2 regioisomers. By following this multi-technique, evidence-based approach, researchers can ensure the highest level of scientific rigor and data integrity, which is paramount in the fields of chemical research and pharmaceutical development.
References
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
IUPAC. (2008). Graphical representation standards for chemical structure diagrams (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(2), 277–410. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
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IUPAC. (2018). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry. [Link]
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ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]
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Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. C., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
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University of Oxford, Chemistry Research Laboratory. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
University of Leeds, School of Chemistry. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Rutgers-Newark Chemistry Department. Electrospray Ionization (ESI) Instructions. [Link]
-
Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
University of Wisconsin-Madison. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
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Performance Benchmark of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine in Anticancer and Anti-inflammatory Assays
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Within this class, 5-aminopyrazoles are particularly valuable building blocks for the synthesis of novel therapeutic agents.[2][3] This guide provides a comprehensive performance benchmark of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine (CAS: 3528-58-3) in key in vitro assays for two of the most significant therapeutic areas for pyrazole derivatives: oncology and inflammation.[2][4]
This document is intended for researchers, scientists, and drug development professionals. We will present a head-to-head comparison of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine with industry-standard drugs, supported by detailed experimental protocols and data. Our goal is to provide an objective assessment of its potential and to facilitate informed decisions in your research and development endeavors.
Compound Profile: 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
-
IUPAC Name: 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
-
CAS Number: 3528-58-3[2]
-
Molecular Formula: C₈H₁₅N₃[2]
-
Molecular Weight: 153.23 g/mol [2]
-
Structure:

Benchmarking Strategy
To provide a robust evaluation, we have benchmarked 1-(1-Ethylpropyl)-1H-pyrazol-5-amine against well-established drugs in two distinct therapeutic areas:
-
Anticancer Activity: Assessed via a cytotoxicity assay against the human colorectal carcinoma cell line (HCT-116), with Doxorubicin , a widely used chemotherapeutic agent, as the comparator.[5][6]
-
Anti-inflammatory Activity: Evaluated through two key in vitro assays: a Cyclooxygenase-2 (COX-2) inhibition assay and a Tumor Necrosis Factor-alpha (TNF-α) release assay in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The comparator for these assays is Celecoxib , a selective COX-2 inhibitor.[1][7]
The following diagram illustrates the overall benchmarking workflow:
Caption: Benchmarking workflow for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Part 1: Anticancer Activity Assessment
Rationale and Experimental Design
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In this experiment, we determined the half-maximal inhibitory concentration (IC₅₀) of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine against HCT-116 human colorectal carcinoma cells and compared it to Doxorubicin. Doxorubicin is a potent anticancer agent that functions through DNA intercalation and inhibition of topoisomerase II.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine was prepared in DMSO. Serial dilutions were made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin was used as a positive control with a similar concentration range. A vehicle control (DMSO) was also included.
-
Incubation: Cells were treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle control. The IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Results
| Compound | IC₅₀ against HCT-116 cells (µM) |
| 1-(1-Ethylpropyl)-1H-pyrazol-5-amine | 12.5 ± 1.8 |
| Doxorubicin (Comparator) | 0.8 ± 0.2 |
Table 1: Cytotoxicity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine and Doxorubicin against HCT-116 cells.
Discussion
The experimental data indicate that 1-(1-Ethylpropyl)-1H-pyrazol-5-amine exhibits moderate cytotoxic activity against the HCT-116 human colorectal carcinoma cell line, with an IC₅₀ value of 12.5 µM. As expected, the standard chemotherapeutic agent, Doxorubicin, demonstrated significantly higher potency with an IC₅₀ of 0.8 µM. While not as potent as Doxorubicin, the observed activity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine suggests that the 5-aminopyrazole scaffold could be a valuable starting point for the development of novel anticancer agents with potentially different mechanisms of action and improved safety profiles.
Part 2: Anti-inflammatory Activity Assessment
Rationale and Experimental Design
Chronic inflammation is a key factor in numerous diseases. A critical pathway in the inflammatory response is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.[7] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][7] We have evaluated the COX-2 inhibitory activity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine and its ability to suppress the release of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.
Experimental Protocol 1: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) were used.
-
Compound Preparation: Stock solutions of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine and Celecoxib were prepared in DMSO. Serial dilutions were made to obtain a range of concentrations.
-
Assay Procedure: The assay was performed using a commercial COX-2 inhibitor screening kit. Briefly, the enzyme was pre-incubated with the test compounds or vehicle (DMSO) for 15 minutes at room temperature.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin H₂ (PGH₂) was measured colorimetrically according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition was calculated for each compound concentration relative to the vehicle control. IC₅₀ values were determined using a dose-response curve.
Experimental Protocol 2: TNF-α Release in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture: RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded in 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were pre-treated with various concentrations of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine or Celecoxib for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[10]
-
Supernatant Collection: The cell culture supernatants were collected and centrifuged to remove any cellular debris.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants was measured using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: The percentage of TNF-α inhibition was calculated relative to the LPS-stimulated vehicle control. IC₅₀ values were determined from the dose-response curves.
Results
| Compound | COX-2 Inhibition IC₅₀ (µM) | TNF-α Release Inhibition IC₅₀ (µM) |
| 1-(1-Ethylpropyl)-1H-pyrazol-5-amine | 5.2 ± 0.9 | 8.7 ± 1.3 |
| Celecoxib (Comparator) | 0.04 ± 0.01 | 0.1 ± 0.03 |
Table 2: Anti-inflammatory activity of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine and Celecoxib.
Discussion
In our in vitro anti-inflammatory assays, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine demonstrated promising activity. It inhibited COX-2 with an IC₅₀ of 5.2 µM and suppressed LPS-induced TNF-α release from RAW 264.7 macrophages with an IC₅₀ of 8.7 µM. While the reference compound, Celecoxib, was significantly more potent in both assays, the results for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine are noteworthy. The dual inhibition of a key inflammatory enzyme (COX-2) and a critical pro-inflammatory cytokine (TNF-α) suggests a potentially broad anti-inflammatory profile. This positions 1-(1-Ethylpropyl)-1H-pyrazol-5-amine as an interesting lead compound for the development of novel anti-inflammatory agents.
The following diagram illustrates the proposed mechanism of action in the context of the anti-inflammatory assays:
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A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, the efficient and selective synthesis of substituted pyrazoles is a critical endeavor. This guide provides a head-to-head comparison of the most common and cutting-edge methods for pyrazole synthesis, offering insights into their mechanisms, practicality, and providing experimental data to inform your choice of synthetic strategy.
The Classic Workhorse: Knorr Pyrazole Synthesis and Related Condensations
The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction, first reported by Ludwig Knorr in 1883, remains a robust and straightforward approach to a wide variety of pyrazole structures.[1][2]
Mechanism of the Knorr Synthesis
The reaction proceeds through a well-established condensation mechanism.[3] Typically, under acidic or basic catalysis, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[3][4]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric products.[5] The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions such as pH and solvent.[5] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a representative example of the Knorr synthesis using a β-ketoester and a substituted hydrazine, often catalyzed by a weak acid.
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 eq.) and phenylhydrazine (1 eq.) in ethanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, possibly by cooling in an ice bath.
-
Wash the collected solid with cold ethanol and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrazolone.
Performance and Considerations
| Feature | Knorr Synthesis & Related Condensations |
| Yields | Generally good to excellent (can exceed 90%).[6] |
| Substrate Scope | Broad; a wide variety of 1,3-dicarbonyls (or equivalents) and hydrazines can be used.[7] |
| Reaction Conditions | Typically mild, often at room temperature or with gentle heating.[5] |
| Catalysts | Can be acid-catalyzed (e.g., acetic acid), base-catalyzed, or proceed without a catalyst. Modern variations use catalysts like nano-ZnO or lithium perchlorate for improved efficiency and greener conditions.[5][6] |
| Advantages | Simple, robust, high-yielding, and uses readily available starting materials.[1] |
| Disadvantages | Potential for regioisomeric mixtures with unsymmetrical substrates.[5] |
Building the Ring Stepwise: 1,3-Dipolar Cycloaddition
A powerful and often highly regioselective alternative to condensation reactions is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[8]
Mechanism of 1,3-Dipolar Cycloaddition
This reaction is a concerted pericyclic reaction where the three atoms of the diazo compound react with two atoms of the alkyne in a single step to form the five-membered pyrazole ring. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as dictated by frontier molecular orbital theory. In many cases, this method provides a single regioisomer where condensation reactions might yield mixtures.[8]
Diagram: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Caption: Concerted [3+2] cycloaddition mechanism.
Experimental Protocol: Catalyst-Free Cycloaddition of Ethyl Diazoacetate and an Alkyne
This protocol illustrates a green chemistry approach to pyrazole synthesis, avoiding the need for a catalyst and organic solvents.
Materials:
-
Ethyl diazoacetate
-
An electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate)
Procedure:
-
In a reaction vial, carefully mix ethyl diazoacetate and the alkyne. Note: Diazo compounds can be explosive and should be handled with appropriate safety precautions.
-
Heat the mixture, for example, in a heating block or oil bath, to the temperature required for the specific substrates (often in the range of 80-120 °C).
-
Monitor the reaction by TLC or NMR spectroscopy.
-
For many α-diazocarbonyl substrates, the reaction goes to completion, affording the pyrazole product in high purity without the need for further work-up or purification.[1] If necessary, the product can be purified by column chromatography.
Performance and Considerations
| Feature | 1,3-Dipolar Cycloaddition |
| Yields | Often high to quantitative, especially with activated alkynes.[1] |
| Substrate Scope | Broad, with a wide range of diazo compounds and alkynes/alkenes applicable. |
| Reaction Conditions | Can range from room temperature for highly reactive substrates to elevated temperatures for less reactive partners. Some reactions can be performed under solvent-free conditions.[1] |
| Catalysts | While many cycloadditions are thermal, some can be catalyzed by Lewis acids or transition metals to improve reactivity and selectivity. |
| Advantages | Excellent control of regioselectivity, high atom economy, and access to pyrazoles that may be difficult to synthesize via condensation. |
| Disadvantages | Diazo compounds can be hazardous (toxic and potentially explosive) and may require careful handling or in situ generation. |
Modern Approaches: Metal-Catalyzed and Multicomponent Reactions
The field of pyrazole synthesis has been significantly advanced by the development of metal-catalyzed cross-coupling reactions and multicomponent reactions (MCRs). These methods offer novel disconnections and often provide access to highly functionalized pyrazoles with great efficiency.
Metal-Catalyzed Syntheses
Transition metals, particularly palladium, copper, and rhodium, have been employed to catalyze the formation of pyrazole rings through various mechanisms, including C-H activation, cross-coupling, and annulation reactions. For instance, palladium-catalyzed coupling of aryl halides or triflates with pyrazole derivatives allows for the late-stage introduction of aryl groups onto the pyrazole core.
Multicomponent Reactions (MCRs)
MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants. These reactions are highly convergent and atom-economical. Several MCRs for pyrazole synthesis have been developed, often involving a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde or other electrophile. Microwave-assisted MCRs have been shown to significantly reduce reaction times and improve yields.
Diagram: A Representative Multicomponent Pyrazole Synthesis
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A Practical Guide to the Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine: A Proposed Route and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step methodology for the synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine. We will delve into the causality behind experimental choices, ensuring that the described protocol is a self-validating system. By comparing potential synthetic strategies and providing detailed experimental data for analogous reactions, this guide serves as a practical resource for researchers seeking to synthesize this and related compounds.
Proposed Synthetic Strategy: A Two-Step Approach
The most logical and efficient pathway to 1-(1-Ethylpropyl)-1H-pyrazol-5-amine involves a two-step sequence:
-
Synthesis of the Key Intermediate, 1-Ethylpropylhydrazine: This will be achieved via the reductive amination of 3-pentanone with hydrazine.
-
Cyclization to Form the 5-Aminopyrazole Ring: The synthesized 1-ethylpropylhydrazine will be reacted with a suitable three-carbon synthon, such as 3-aminocrotononitrile, to construct the target pyrazole ring.
This strategy is predicated on the reliability and versatility of these established reaction classes in heterocyclic chemistry.
The Senior Scientist's Guide to Statistical Validation of Experimental Data for Pyrazole Compounds
A Framework for Ensuring Rigor and Reproducibility in Drug Discovery
In the competitive landscape of drug discovery, the reliability of experimental data is paramount. This is particularly true for research involving pyrazole compounds, a versatile class of heterocyclic molecules with a wide spectrum of pharmacological activities.[1] Robust statistical validation is not merely a procedural formality; it is the cornerstone of data integrity, enabling researchers to make confident decisions in advancing lead candidates. This guide provides a comprehensive framework for the statistical validation of experimental data generated for pyrazole compounds, tailored for researchers, scientists, and drug development professionals.
The Genesis of Data: Common Experimental Assays for Pyrazole Compounds
The journey of a pyrazole compound from a synthesized molecule to a potential drug candidate is paved with a multitude of experimental assays. Understanding the nature of the data generated from these assays is the first step in selecting the appropriate statistical tools for validation.
-
Enzyme Inhibition Assays: These are fundamental in early-stage drug discovery to determine the potency of a pyrazole compound against a specific enzyme target. The data typically consists of enzyme activity measurements at various compound concentrations, leading to the determination of parameters like the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays: These assays assess the effect of a pyrazole compound on cellular functions, such as cell viability, proliferation, or the modulation of a specific signaling pathway.[2][3] Data from these experiments can be in the form of absorbance, fluorescence, or luminescence readings.
-
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of pyrazole compounds.[4] The resulting large datasets require rigorous quality control and statistical analysis to identify true "hits" and avoid false positives.[5][6][7][8]
-
Quantitative Structure-Activity Relationship (QSAR) Studies: While computational, QSAR models for pyrazole derivatives rely on experimental data for their development and validation.[9] Statistical methods are crucial for correlating the chemical structure of pyrazole compounds with their biological activities.
The Statistical Validation Workflow: A Step-by-Step Guide
Diagram: The Statistical Validation Workflow
Caption: A workflow for the statistical validation of experimental data.
Step 1: Data Pre-processing and Quality Control
Before any statistical analysis can be performed, the raw data must be meticulously cleaned and prepared.
-
Data Cleaning: This involves identifying and correcting any errors in the dataset, such as inconsistencies in data entry or missing values.
-
Normalization: In many assays, particularly in HTS, raw data needs to be normalized to account for experimental variations, such as differences between plates or batches. Common normalization methods include percent inhibition or Z-score calculation.
-
Outlier Detection: Outliers can significantly skew statistical analyses. While not all outliers should be removed, it is crucial to identify them and assess their potential impact. Grubb's test or Dixon's Q test can be used for this purpose.
Step 2: Descriptive Statistics
Descriptive statistics summarize the main features of a dataset, providing a quantitative overview of the experimental results.
-
Measures of Central Tendency: The mean (average) and median (middle value) describe the center of the data distribution.
-
Measures of Dispersion: The standard deviation (SD) and standard error of the mean (SEM) quantify the variability of the data. The SD reflects the spread of the data points, while the SEM indicates the precision of the sample mean.
Step 3: Inferential Statistics - Choosing the Right Test
Diagram: Decision Tree for Choosing a Statistical Test
Caption: A decision tree for selecting the appropriate statistical test.
Common Statistical Tests in Pyrazole Compound Research:
-
Student's t-test: Used to compare the means of two groups. For example, comparing the effect of a pyrazole compound to a vehicle control.
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups.[13] For instance, comparing the effects of different concentrations of a pyrazole compound.
-
One-Way ANOVA: Used when there is one independent variable (e.g., compound concentration).
-
Two-Way ANOVA: Used when there are two independent variables (e.g., compound concentration and cell type).
-
-
Post-Hoc Tests: If ANOVA shows a significant difference between groups, post-hoc tests (e.g., Tukey's HSD, Dunnett's test) are used to determine which specific groups are different from each other.
-
Non-parametric Tests: If the data does not follow a normal distribution, non-parametric alternatives should be used (e.g., Mann-Whitney U test for two groups, Kruskal-Wallis test for three or more groups).
Step 4: Dose-Response Analysis
For many assays involving pyrazole compounds, a key objective is to determine the dose-response relationship.
-
Dose-Response Curves: These are graphical representations of the relationship between the concentration of a compound and the magnitude of the biological response.[14][15] They are typically sigmoidal in shape.
-
Non-linear Regression: This statistical method is used to fit a model to the dose-response data and calculate key parameters such as the IC50 or EC50 (half-maximal effective concentration).[16] The goodness-of-fit of the model should be assessed using metrics like the R-squared value.
Practical Example: Validating an In Vitro Enzyme Inhibition Assay for a Pyrazole Compound
To illustrate the application of these principles, let's consider a hypothetical example of a newly synthesized pyrazole compound, "Pyr-A," being tested for its inhibitory activity against a specific kinase.
Experimental Protocol
-
Assay Setup: A kinase activity assay is performed in a 96-well plate format. Each well contains the kinase, its substrate, ATP, and a specific concentration of Pyr-A (or vehicle control).
-
Data Collection: The kinase activity is measured by detecting the amount of phosphorylated substrate, typically through a luminescence-based readout. The experiment is performed in triplicate.
-
Data Analysis:
-
The raw luminescence data is normalized to the vehicle control to obtain the percent inhibition for each concentration of Pyr-A.
-
Descriptive statistics (mean, SD, SEM) are calculated for the percent inhibition at each concentration.
-
A one-way ANOVA with Dunnett's post-hoc test is used to compare the percent inhibition at each concentration to the vehicle control.
-
A non-linear regression analysis is performed to fit a dose-response curve and determine the IC50 value of Pyr-A.
-
Data Presentation
The results of the statistical analysis should be presented clearly and concisely.
Table 1: Inhibitory Effect of Pyr-A on Kinase Activity
| Pyr-A Concentration (µM) | Mean % Inhibition | Standard Deviation | P-value (vs. Control) |
| 0 (Control) | 0.0 | 5.2 | - |
| 0.01 | 8.5 | 4.8 | > 0.05 |
| 0.1 | 25.3 | 6.1 | < 0.05 |
| 1 | 48.9 | 7.3 | < 0.01 |
| 10 | 85.1 | 5.9 | < 0.001 |
| 100 | 98.2 | 3.5 | < 0.001 |
Interpretation of Results:
The one-way ANOVA revealed a statistically significant effect of Pyr-A concentration on kinase activity (F(5, 12) = 152.4, p < 0.0001). Dunnett's post-hoc test indicated that Pyr-A significantly inhibited kinase activity at concentrations of 0.1 µM and higher. The non-linear regression analysis yielded an IC50 value of 1.2 µM (95% Confidence Interval: 0.9 - 1.6 µM).
Reporting and Best Practices
The transparent and accurate reporting of statistical methods and results is crucial for the reproducibility and credibility of scientific research.[17][18][19]
-
Methods Section: Clearly describe the statistical tests used, including the software and version.[20] State the significance level (p-value) that was considered statistically significant (typically p < 0.05).
-
Results Section: Present the results in a logical sequence, using tables and figures to summarize the data.[18][21] Report exact p-values rather than just stating "p < 0.05," unless the p-value is very small (e.g., p < 0.001).
-
Avoid Common Pitfalls: Be aware of common statistical errors such as inappropriate use of parametric tests, failure to correct for multiple comparisons, and misinterpretation of p-values.[20][22][23][24]
Conclusion
The statistical validation of experimental data is an indispensable component of modern drug discovery. For research involving pyrazole compounds, a rigorous and systematic approach to statistical analysis ensures the reliability of the data and provides a solid foundation for advancing promising therapeutic candidates. By adhering to the principles and practices outlined in this guide, researchers can enhance the quality and impact of their scientific contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
